Arterolane p-Toluenesulfonic Acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H44N2O7S |
|---|---|
Molecular Weight |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origin of Product |
United States |
Synthetic Chemistry and Process Development
Synthetic Pathways for Arterolane (B1665781) Base Compound
The synthesis of the Arterolane base compound (also known as OZ277) is a notable achievement in medicinal chemistry, centering on the construction of a unique 1,2,4-trioxolane (B1211807) ring system. The core structure is a dispiro compound featuring an adamantane (B196018) moiety and a substituted cyclohexane (B81311) ring connected through the trioxolane linker.
The primary synthetic route involves the Griesbaum co-ozonolysis reaction. This key step is a [3+2] cycloaddition that generates the stable ozonide structure. One of the most established methods involves the reaction between a carbonyl ylide derived from adamantanone and a specifically substituted cyclohexanone (B45756) derivative. researchgate.netacs.org
A representative pathway can be summarized as follows:
Preparation of Precursors : The synthesis begins with the preparation of the two key cyclic precursors. The first is an adamantanone derivative, often the O-methyl ketoxime of 2-adamantanone. nih.gov The second is a cis-4-substituted cyclohexanone which provides the side chain necessary for the final molecule's activity.
Ozonolysis and Cycloaddition : The adamantanone ketoxime is subjected to ozonolysis to generate a reactive carbonyl ylide intermediate. This intermediate is not isolated but is trapped in situ by the cyclohexanone derivative. This cycloaddition reaction stereoselectively forms the dispiro-1,2,4-trioxolane ring system. nih.gov One reported synthesis using this method isolated the final product in a 78% yield after recrystallization. nih.gov
Side Chain Elaboration : The Arterolane scaffold contains a specific side chain terminating in a primary amine. This is typically installed by first having a carboxylic acid group on the cyclohexanone ring. This acid intermediate is then coupled with a protected diamine, such as N-Boc-2-methyl-1,2-diaminopropane, using standard peptide coupling reagents. A final deprotection step reveals the primary amine of the Arterolane free base. researchgate.net
The table below outlines a typical reaction sequence for the core cycloaddition step.
| Step | Reactant A | Reactant B | Key Reagents/Conditions | Product | Reported Yield |
| Cycloaddition | Carbonyl ylide of 2-adamantanone | cis-4-Carboxycyclohexanone derivative | Ozonolysis (O₃), followed by in-situ trapping | Dispiro[adamantane-2,3'- researchgate.netnih.govwikipedia.orgtrioxolane-5',1"-cyclohexane] core | 78% nih.gov |
| Amide Coupling | Carboxylic acid intermediate from previous step | N-(2-amino-2-methylpropyl)amine derivative | Ethyl chloroformate, Et₃N | Arterolane side-chain precursor | 68-95% nih.gov |
Table 1: Illustrative reaction steps and yields in the synthesis of the Arterolane base.
Synthesis and Characterization of Arterolane p-Toluenesulfonic Acid Salt
For a basic compound like Arterolane, forming a salt is a critical step in pharmaceutical development to improve physicochemical properties such as solubility, stability, and handling.
The process of selecting an appropriate salt form involves screening various pharmaceutically acceptable acids to find a salt that confers optimal properties. For Arterolane, several salt forms have been documented, including the maleate (B1232345), acetate, tartrate, citrate, and tosylate. researchgate.net The selection of the p-Toluenesulfonic acid (p-TsOH) salt, commonly known as the tosylate salt, is guided by several strategic considerations.
Principles of Salt Selection : The primary goals are to enhance aqueous solubility, improve chemical and physical stability, achieve a non-hygroscopic crystalline form, and ensure ease of manufacturing. researchgate.net A critical factor in salt formation is the difference in acidity (pKa) between the acid and the base. A ΔpKa value greater than 3 is generally required to ensure the formation of a stable ionic salt rather than a co-crystal. researchgate.net
Properties of p-Toluenesulfonic Acid : p-Toluenesulfonic acid is a strong organic acid that is solid and non-volatile, making it easy to handle in manufacturing settings. Unlike some mineral acids, it is non-oxidizing. Its conjugate base, tosylate, is a good crystal former, which can lead to a final salt product with high crystallinity and a sharp, defined melting point—desirable properties for a stable pharmaceutical ingredient.
Formation Methodology : The this compound salt is prepared by reacting the Arterolane free base with p-Toluenesulfonic acid in an appropriate solvent system. The stoichiometric addition of the acid to a solution of the base, followed by crystallization, yields the salt. The use of the tosylate salt in comparative studies against the free base suggests it provides a stable and soluble form suitable for in vivo evaluation. researchgate.netnih.gov
| Salt Former | Chemical Formula | Key Properties of Acid | Potential Advantage for Salt Formation |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Strong, solid, non-oxidizing organic acid | High probability of forming a stable, crystalline salt; ease of handling. |
| Maleic Acid | C₄H₄O₄ | Dicarboxylic acid | Often used to improve solubility. |
| Citric Acid | C₆H₈O₇ | Tricarboxylic acid, natural product | Generally regarded as safe (GRAS), can improve solubility. |
| Acetic Acid | CH₃COOH | Weak carboxylic acid | Less common for forming stable salts with weak bases. |
Table 2: Comparison of potential acid salt formers for Arterolane.
Optimizing the salt formation reaction is crucial for ensuring high purity, consistent crystal form (polymorph control), and high recovery yield. This involves a systematic study of several parameters:
Solvent Selection : The choice of solvent is paramount. It must dissolve the free base and the acid but should ideally provide lower solubility for the resulting salt to facilitate crystallization. Mixtures of solvents, such as ethanol/water or acetonitrile (B52724)/methanol, are often screened to find the optimal balance of solubility and crystallization kinetics.
Temperature and Cooling Profile : The temperature at which the reaction is performed and the subsequent cooling rate can significantly impact crystal size, shape, and purity. A controlled, slow cooling process is generally favored to obtain larger, more uniform crystals and prevent the inclusion of impurities.
Stoichiometry and pH : Precise control of the molar ratio of acid to base is necessary. A slight excess of either component can be used to drive the reaction or influence the final pH of the solution, which in turn can affect crystallization and stability.
Seeding : Introducing seed crystals of the desired polymorphic form of this compound can be used to control crystallization, ensuring consistency in the final product's solid-state properties.
While specific process parameters for Arterolane tosylate are not publicly detailed, these general principles of crystallization and salt formation optimization are standard practice in process chemistry.
Optimization of Arterolane Synthesis Pathways
Significant research has been directed toward optimizing the synthesis of Arterolane to make it more efficient, scalable, and stereochemically precise.
For a drug to be viable, its synthesis must be practical on a large scale. Research on Arterolane has focused on improving yields and simplifying procedures. A key example is the synthesis of an enantiomerically pure cyclohexanone precursor. acs.org An asymmetric Michael addition of dimethyl malonate to 2-cyclohexen-1-one (B156087) was developed using a catalytic amount of an (R)-AlLibis(binaphthoxide) complex. This process was optimized for large-scale production, achieving the following enhancements:
High Concentration Reaction : The reaction was successfully run at high concentrations, increasing throughput.
Low Catalyst Loading : As little as 0.1 mol% of the catalyst was required for the reaction to complete on a multi-mole scale.
Simplified Work-Up : The optimization efforts led to an improved work-up procedure that allowed the product to be isolated by crystallization in up to 95% yield, completely avoiding the need for column chromatography, a significant bottleneck in large-scale synthesis. acs.org
These improvements demonstrate a clear focus on process efficiency, enabling the synthesis of a key intermediate on kilogram scales, a critical step towards commercial manufacturing. acs.org
The biological activity of Arterolane is dependent on its specific three-dimensional structure. The synthesis therefore requires precise control over its multiple stereocenters.
Inherent Diastereoselectivity : The core Griesbaum co-ozonolysis reaction exhibits high intrinsic diastereoselectivity. The cycloaddition favors the formation of the desired stereoisomer with the bulky adamantane group and the cyclohexyl side chain in a specific relative orientation, often with a diastereomeric ratio (d.r.) of approximately 90:10. acs.org
Asymmetric Synthesis : To obtain a single enantiomer, which is often required for modern pharmaceuticals, an asymmetric synthesis strategy is essential. This was achieved through the enantiocontrolled synthesis of the cyclohexanone precursor as described previously. By starting with an enantiomerically pure building block (achieved in 95% enantiomeric excess), the subsequent diastereoselective cycloaddition yields an enantiomerically pure final product. acs.orgnih.gov
| Optimization Target | Method | Catalyst/Reagent | Result | Reference |
| Stereocontrol | Asymmetric Michael Addition | (R)-AlLibis(binaphthoxide) complex (0.1 mol%) | 91-95% Yield, 95% Enantiomeric Excess (ee) | acs.org |
| Process Efficiency | Optimized Work-Up | Crystallization | Avoidance of column chromatography on kilogram scale | acs.org |
Table 3: Key findings from the optimization and stereochemical control of an Arterolane precursor synthesis.
This rigorous control over the stereochemistry ensures that the final molecule adopts the correct conformation to interact with its biological target, which is believed to involve the peroxide bond coordinating with ferrous iron within the malaria parasite. researchgate.netnih.gov
Applications of p-Toluenesulfonic Acid as a Catalyst in Organic Synthesis
p-Toluenesulfonic acid (p-TSA) is a white, crystalline organic compound that is a strong acid, comparable in strength to sulfuric acid. ontosight.ai It has emerged as a highly effective and versatile catalyst in a myriad of organic transformations due to its significant advantages. nih.govrsc.org These include its non-toxic nature, commercial availability at a low cost, and ease of handling as a solid. nih.govresearchgate.net p-TSA is soluble in water, alcohols, and other polar organic solvents, which enhances its utility in various reaction conditions. nih.govresearchgate.netpreprints.org Its high acidity allows it to activate a wide range of organic functional groups, leading to faster reaction times, high selectivity, and excellent yields. nih.govrsc.org
The synthesis of pharmaceutically active ingredients often involves complex molecular structures that require efficient and selective chemical reactions. p-Toluenesulfonic acid has proven to be an invaluable catalyst in the development of these synthetic routes. Its application spans a wide range of acid-catalyzed transformations that are fundamental to the construction of key pharmaceutical intermediates. ontosight.aipreprints.org
One of the pivotal applications of p-TSA is in the synthesis of heterocyclic compounds, which form the core structure of many drugs. nih.gov For instance, it has been successfully used to catalyze the one-pot, three-component synthesis of α-amino nitriles, which are crucial intermediates for synthesizing α-amino acids and various nitrogen-containing heterocycles. niscpr.res.in This method is noted for its operational simplicity, high yields, and short reaction times at ambient temperatures. niscpr.res.in
Furthermore, p-TSA has been effectively employed in the synthesis of dicoumarols, which are known for their anticoagulant properties. scielo.org.zascielo.org.za The catalyst facilitates the condensation reaction between 4-hydroxycoumarin (B602359) and aryl glyoxals in water, providing direct access to a diverse range of coumarin (B35378) derivatives. scielo.org.zascielo.org.za The use of p-TSA in this context highlights its ability to promote complex reactions in aqueous media. scielo.org.za
The synthesis of other complex structures, such as tetracyclic 1,2-dihydroquinolines and various indole (B1671886) derivatives, has also been achieved using p-TSA as a catalyst. preprints.orgrsc.org These reactions benefit from the catalyst's ability to promote tandem reactions and intramolecular cyclizations, leading to the efficient construction of polycyclic systems. preprints.orgrsc.org The table below summarizes various p-TSA catalyzed reactions for the synthesis of pharmaceutical intermediates.
| Reaction Type | Reactants | Product | Catalyst | Key Advantages | Reference(s) |
| α-Amino Nitrile Synthesis | Carbonyl compounds, amines, trimethylsilyl (B98337) cyanide | α-Amino nitriles | p-TSA | High yield, short reaction time, operational simplicity | niscpr.res.in |
| Dicoumarol Synthesis | 4-Hydroxycoumarin, aryl glyoxals | Dicoumarols | p-TSA | Use of water as solvent, good yields | scielo.org.zascielo.org.za |
| Indole Synthesis | Phenylhydrazines, enolizable ketones | Indole derivatives | p-TSA | Microwave-assisted, solvent-free conditions | preprints.org |
| α-Ketoacetal Synthesis | Aryl/alkyl methyl ketones, aliphatic alcohols, selenium dioxide | α-Ketoacetals | p-TSA | Important building blocks for biologically active compounds | preprints.org |
| 1,2-Dihydroquinoline Synthesis | Aliphatic ketones, substituted anilines | Polysubstituted 1,2-dihydroquinolines | p-TSA | Cost-effective, excellent regioselectivity | rsc.org |
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in pharmaceutical manufacturing. p-Toluenesulfonic acid aligns well with these principles, making it a desirable catalyst for sustainable synthesis. nih.gov
A key aspect of p-TSA's green profile is its non-toxic and solid nature, which makes it easier and safer to handle compared to corrosive liquid acids like sulfuric or hydrochloric acid. nih.govpreprints.org Its use often allows for simpler work-up procedures and reduces the generation of toxic waste. niscpr.res.in
Moreover, p-TSA has demonstrated high catalytic efficiency in environmentally benign solvents, most notably water. researchgate.netscielo.org.za The ability to perform reactions in water is a significant advantage from both an environmental and economic standpoint. scielo.org.za For example, the synthesis of dicoumarols and N-fused heterocyclic compounds has been successfully carried out in water with p-TSA as the catalyst. researchgate.netscielo.org.za
The use of p-TSA also promotes atom economy by enabling high-yield reactions with minimal byproduct formation. nih.gov Many p-TSA-promoted reactions are characterized by their high atom and pot economy, meaning a high proportion of the starting materials are incorporated into the final product. nih.gov The following table highlights the green chemistry attributes of p-TSA catalysis.
| Green Chemistry Principle | Application in p-TSA Catalysis | Example | Reference(s) |
| Safer Catalyst | Non-toxic, solid, and non-corrosive compared to mineral acids. | Synthesis of various organic compounds without hazardous metals. | nih.govpreprints.org |
| Use of Renewable Feedstocks/Benign Solvents | Effective in green solvents like water and ethanol. | Synthesis of dicoumarols and N-fused heterocycles in water. | researchgate.netscielo.org.za |
| Catalyst Recyclability | Can be recovered and reused in multiple reaction cycles. | Hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). | rsc.org |
| Atom Economy | Promotes high-yield reactions with minimal byproducts. | Fast conversions with high atom and pot economy in the synthesis of complex carbocycles and heterocycles. | nih.gov |
| Energy Efficiency | Can facilitate reactions under mild conditions, sometimes with microwave assistance. | Ultrasound-assisted synthesis of saturated aliphatic esters. | preprints.orgtandfonline.com |
Medicinal Chemistry and Structure Activity Relationship Investigations
Structure-Activity Relationship (SAR) Studies of Arterolane (B1665781) Analogues
The core of the Arterolane discovery program has been the systematic evaluation of its structure-activity relationships (SAR). These studies have been instrumental in identifying the key molecular features responsible for its antimalarial potency and in guiding the synthesis of more effective derivatives.
Early research into the synthetic ozonide class of compounds quickly established that the 1,2,4-trioxolane (B1211807) ring, which contains the pharmacophoric peroxide bond, is crucial for antimalarial activity. nih.govnih.gov This is consistent with the proposed mechanism of action for peroxide antimalarials, which involves activation by heme iron within the malaria parasite. mdpi.com
While the core ozonide and adamantane (B196018) moieties are essential, modifications to the rest of the molecule have a profound impact on its efficacy, particularly in vivo. One of the most significant findings from SAR studies is the critical role of a weak base functional group for potent in vivo antimalarial activity. nih.govnih.gov Although analogues with neutral functional groups can exhibit high potency in vitro against Plasmodium falciparum, they are generally less effective in mouse models of malaria. nih.gov The presence of a basic amine, such as the one in Arterolane, is believed to be crucial for optimal pharmacokinetic and pharmacodynamic properties. nih.gov
Further exploration of the side chain has involved the synthesis of various amides and ureas. For instance, a key intermediate, an HOBt active ester, was utilized in parallel synthesis to create a library of analogues with diverse functional groups, allowing for a thorough investigation of the impact of these modifications. nih.gov
The following table summarizes the in vitro and in vivo activities of selected Arterolane analogues, highlighting the importance of the basic side chain.
| Compound | Side Chain Modification | In Vitro IC50 (nM, P. falciparum) | In Vivo Efficacy (% Parasite Inhibition, P. berghei) |
| Arterolane (OZ277) | -(CH2)C(CH3)2NH2 | 10 | >99.9 |
| Neutral Analogue | -CH3 | 12 | <99 |
| Acidic Analogue | -COOH | >1000 | Inactive |
| Secondary Amine Analogue | -CH2CH(CH3)NHCH3 | 15 | >99.9 |
Data compiled from published research findings. nih.govnih.gov
However, a delicate balance must be struck, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The optimization of Arterolane involved fine-tuning its lipophilicity to achieve a balance between absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to a compound with favorable characteristics for clinical development.
Scaffold Exploration and Chemical Space Analysis
Beyond modifications to the existing Arterolane scaffold, researchers have explored the broader chemical space by investigating regioisomeric analogues. In a systematic study, antimalarial 1,2,4-trioxolanes with a substitution pattern regioisomeric to that of Arterolane were synthesized and evaluated. nih.gov This involved moving the side chain from the canonical cis-4″ position to the trans-3″ position on the cyclohexane (B81311) ring.
Interestingly, these novel trans-3″ analogues displayed in vitro antiplasmodial activity that was remarkably similar to their cis-4″ counterparts. nih.gov However, their efficacy in a murine malaria model varied significantly, with some of the new 3″ analogues demonstrating superior performance to Arterolane itself, achieving cures in mice after a single oral dose. nih.gov This exploration of the chemical scaffold has opened up new possibilities for modulating the Fe(II) reactivity and the pharmacokinetic and pharmacodynamic profiles of 1,2,4-trioxolane antimalarials.
Rational Drug Design Approaches for Arterolane Derivatives
The development of Arterolane and its successors has benefited from rational drug design strategies. This approach moves beyond trial-and-error synthesis, using an understanding of the drug's mechanism of action and its interaction with its biological target to design more effective molecules.
A prime example of rational design in the context of Arterolane is the development of its regioisomeric analogues. The hypothesis that trans-3″-substituted trioxolanes would exhibit similar Fe(II) reactivity and antiparasitic activity to the cis-4″ substituted Arterolane was based on conformational analysis. nih.gov This predictive approach guided the synthesis of a new class of compounds with potentially improved properties. The subsequent finding that these new analogues had altered in vivo efficacy underscores the power of rational design in uncovering novel structure-activity relationships. nih.gov
The combination of Arterolane with a long-acting partner drug, piperaquine (B10710), is another facet of rational drug design, aimed at combating drug resistance and improving clinical outcomes. semanticscholar.org
Computational Chemistry in Medicinal Chemistry Research
Computational chemistry plays a vital, albeit often behind-the-scenes, role in modern drug discovery, and the Arterolane story is no exception. While detailed computational studies on Arterolane itself are not extensively published in the primary literature, the use of computational tools is evident in the rational design process.
As mentioned, conformational analysis was a key computational technique used to guide the design of regioisomeric analogues of Arterolane. nih.govnih.gov This method allows chemists to predict the three-dimensional shape of molecules and how changes in structure might affect their properties and biological activity.
More broadly, computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are standard tools in medicinal chemistry. semanticscholar.org QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogues. Molecular docking can be used to simulate the binding of a drug molecule to its target protein, providing insights into the key interactions that drive efficacy. While specific applications of these techniques to Arterolane are not detailed in the available literature, it is highly probable that such methods were employed in its development to prioritize synthetic targets and refine the lead compound. One research article does mention that synthetic therapeutic agents like Arterolane are produced with the help of computer-based research, such as computational chemistry. researchgate.net
Molecular Docking and Ligand-Target Interaction Studies
The antimalarial activity of arterolane and other synthetic peroxides is predicated on the reductive activation of the endoperoxide bond by ferrous iron, which is abundant in the malaria parasite. nih.gov This process generates reactive carbon-centered radicals that are thought to be the primary parasiticidal agents. nih.gov Molecular docking studies are crucial computational tools to visualize and quantify the interaction of arterolane with its putative biological targets.
While specific docking studies for Arterolane p-Toluenesulfonic Acid are not extensively detailed in publicly available literature, the likely molecular target is heme, a source of ferrous iron within the parasite's food vacuole. Docking simulations of arterolane analogues with hemin (B1673052) (the oxidized form of heme) have been performed to understand the binding mechanism. mdpi.com These studies help in elucidating the 'bioactive' conformation of the molecule and provide insights into the antimalarial mechanism. mdpi.com
Table 1: Representative Molecular Docking Parameters of an Arterolane Analogue with Hemin
| Parameter | Value | Reference |
| Target | Hemin | mdpi.com |
| Docking Score (kcal/mol) | -8.5 | mdpi.com |
| Key Interacting Residues | N/A (Heme is the target) | mdpi.com |
| Intermolecular Interactions | van der Waals forces, hydrophobic interactions | mdpi.com |
Note: This data is representative of arterolane analogues and is used to illustrate the typical outputs of molecular docking studies in this context.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADME prediction tools provide a rapid and cost-effective means to evaluate these properties at an early stage of drug discovery. nih.govnih.gov For arterolane, maintaining a favorable ADME profile has been a key objective in its development. nih.gov
Computational models can predict a range of ADME parameters based on the molecular structure of arterolane. These predictions help in understanding its likely behavior in the body, including its absorption from the gastrointestinal tract, distribution into various tissues, metabolic stability, and routes of excretion. The presence of the basic amine function in arterolane is crucial for its in vivo efficacy, likely by influencing its solubility and ability to cross biological membranes. researchgate.netnih.gov
Table 2: Predicted In Silico ADME Properties of Arterolane
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight ( g/mol ) | ~392.5 (Arterolane base) | Influences diffusion and transport. |
| LogP (Octanol/Water Partition Coefficient) | High | Indicates good lipid solubility and potential for membrane permeation. |
| Aqueous Solubility | Low (base), Improved (salt) | Affects absorption; salt form improves this property. |
| Human Intestinal Absorption | High | Suggests good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | Desirable to minimize central nervous system side effects. |
| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions. |
| P-glycoprotein Substrate | Predicted to be a substrate | May influence distribution and elimination. |
Note: These are predicted values based on the structure of the arterolane base and general in silico models. Actual values may vary.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For ozonide antimalarials like arterolane, QSAR studies can identify the key molecular features that contribute to their parasiticidal effects. nih.gov
A QSAR model is typically represented by an equation where the biological activity (e.g., IC50) is a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
The 1,2,4-trioxolane ring is the essential pharmacophore. researchgate.netnih.gov
The spiroadamantane group enhances activity. researchgate.netnih.gov
Lipophilicity plays a significant role in oral activity. researchgate.netnih.gov
A weak basic group is critical for in vivo efficacy. researchgate.netnih.gov
A hypothetical QSAR model for a series of arterolane analogues might look like the following:
pIC50 = c0 + c1(LogP) + c2(Molecular Volume) - c3*(Polar Surface Area) + ...**
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) indicate the weight of the contribution of each descriptor (LogP, Molecular Volume, Polar Surface Area) to the antimalarial activity.
Table 3: Key Components of a Typical QSAR Model for Antimalarial Ozonides
| Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | pIC50 against Plasmodium falciparum |
| Independent Variables (Descriptors) | Numerical representations of molecular properties. | LogP, Molar Refractivity, Topological Polar Surface Area |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Validation Parameters | Metrics to assess the model's predictive power. | R², Q², RMSE |
These computational investigations into the medicinal chemistry of arterolane have been instrumental in its development as a potent antimalarial drug. The synergy of molecular docking, in silico ADME prediction, and QSAR modeling has provided a rational basis for optimizing its structure to achieve the desired therapeutic profile.
Preclinical Pharmacological and Pharmacokinetic Investigations
Preclinical Pharmacodynamics and Mechanism of Action Studies
The pharmacodynamic properties of Arterolane (B1665781) have been extensively investigated to understand its antimalarial activity and mechanism of action.
The primary mechanism of Arterolane's antimalarial action is believed to be dependent on its peroxide bond. nih.gov A key hypothesis posits that the drug's specificity against the malaria parasite is due to the reductive activation of this peroxide bond by ferrous heme, which is released during the parasite's digestion of host hemoglobin in the acidic digestive vacuole. nih.govnih.gov This interaction is considered a crucial validation of its target environment.
While semisynthetic artemisinin (B1665778) derivatives are known to target the Plasmodium falciparum sarcoplasmic reticulum calcium ATPase (PfATP6), studies on Arterolane revealed it to be a significantly less potent inhibitor of this enzyme. nih.gov The apparent half-maximal inhibitory constant for Arterolane against PfATP6 was 7,700 nM, compared to 79 nM for artemisinin. nih.gov This suggests that while PfATP6 may be a target, it is not the primary one for Arterolane, or the mechanism of interaction differs significantly from that of artemisinins. nih.gov The inhibition of PfATP6 by Arterolane was shown to be abrogated by the iron-chelating agent desferrioxamine, further supporting the iron-dependent activation mechanism. nih.gov
The activation of Arterolane by heme results in an irreversible redox reaction that generates carbon-centered radicals. nih.gov These highly reactive radical species are critical for the drug's parasiticidal activity. nih.gov The radicals subsequently alkylate heme itself and various parasite proteins, leading to widespread cellular damage and perturbation of lipid components within the parasite's digestive vacuole. nih.gov
Combination experiments with cultured P. falciparum and radical spin traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), showed antagonism, supporting the hypothesis that the formation of carbon-centered radicals is essential for Arterolane's activity. nih.gov Studies using a fluorescent derivative of Arterolane indicated that the compound localizes to the parasite cytosol in some instances and the food vacuole in others, demonstrating its access to the key compartments for its proposed mechanism of action. nih.gov
Arterolane has demonstrated potent activity in various preclinical models. It exhibits rapid schizontocidal activity against all erythrocytic stages of P. falciparum. researchgate.nettaylorandfrancis.com
In Vitro Efficacy
In vitro studies have confirmed Arterolane's efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net
| Strain | Type | IC50 (nM) | Reference |
| K1 | Chloroquine-resistant | Data not specified | researchgate.net |
| NF54 | Chloroquine-sensitive | Data not specified | researchgate.net |
| - | Gabonese Isolates | ~1 | dntb.gov.ua |
In Vivo Efficacy
In preclinical in vivo studies using Swiss mice infected with the rodent-specific malaria species Plasmodium berghei, Arterolane was found to be more potent than standard reference antimalarial drugs, including chloroquine, mefloquine, and artesunate. nih.gov These models confirmed the rapid parasite clearance observed in in vitro assays. oup.comnih.gov
The potential for resistance is a critical aspect of antimalarial drug development. Studies have shown that mutations in the P. falciparum kelch13 (K13) gene, which are associated with artemisinin resistance, can also confer cross-resistance to ozonides like Arterolane. researchgate.net Phenotypic analyses using ring-stage survival assays on culture-adapted clinical isolates with edited K13 variants documented cross-resistance between Arterolane (OZ277) and dihydroartemisinin (B1670584) (DHA). researchgate.net This shared resistance pathway underscores the need for combination therapy to mitigate the risk of treatment failure. nih.govresearchgate.net The combination of the short-acting Arterolane with a long-acting partner drug is a strategy employed to prevent the development of resistance and minimize recrudescence. nih.govoup.com
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to bridge the gap between drug exposure and its therapeutic effect. Data from clinical trials have been used to establish relationships between PK parameters, such as the area under the concentration-time curve (AUC), and PD indices of response, including 50% and 90% parasite clearance (PC50, PC90), parasite clearance time (PCT), and recrudescence. nih.govresearchgate.netovid.com This modeling and simulation approach has been instrumental in optimizing dosing regimens to maximize therapeutic benefits while minimizing the potential for resistance development. nih.govscispace.com
Preclinical Pharmacokinetics (PK) and ADME Studies
Preclinical studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. fiveable.menih.gov
Arterolane is reported to be well-absorbed after oral administration. nih.gov Its pharmacokinetic profile is characterized by a short elimination half-life, which necessitates its use in combination with a longer-acting partner drug to ensure complete parasite clearance. oup.comresearchgate.net
| Species | Elimination Half-life (t1/2) | Reference |
| Various Animal Species | 1 - 3 hours | oup.com |
| Humans (in vivo) | 2 - 4 hours | researchgate.net |
The primary metabolizing enzyme for Arterolane has been identified as cytochrome P450 3A4 (CYP3A4). nih.gov In vitro studies using human hepatic microsomes and cryopreserved hepatocytes also indicated the involvement of CYP2C9 in its biotransformation into two major hydroxylated metabolites. researchgate.net A comprehensive metabolite identification study revealed a total of 15 phase I metabolites, which are formed through processes such as hydroxylation, dihydroxylation, oxidation, and scission of the peroxide bond. nih.gov Of these, 11 were identified for the first time in this extensive study. nih.gov
Absorption Studies in Preclinical Species
Arterolane, also known as OZ277, demonstrates good oral absorption in preclinical studies. In male Sprague-Dawley rats, the oral bioavailability of Arterolane was determined to be 39.4%. Following oral administration, the time to reach maximum plasma concentration (Tmax) has been reported to be between 4.5 and 5.25 hours, indicating a relatively moderate rate of absorption. The subcutaneous bioavailability in rats was found to be significantly higher at 90.0%.
The absorption of Arterolane can be influenced by its lipophilicity, with a reported log P value of 3.03. While this value might suggest potential solubility and absorption challenges, the observed oral bioavailability in rats indicates that the compound is adequately absorbed from the gastrointestinal tract.
| Preclinical Species | Route of Administration | Bioavailability (%) | Tmax (hours) |
| Rat (Sprague-Dawley) | Oral | 39.4 | 4.5 - 5.25 |
| Rat (Sprague-Dawley) | Subcutaneous | 90.0 | Not Reported |
Distribution Profile and Tissue Penetration Analysis
Preclinical investigations reveal that Arterolane undergoes extensive distribution to various tissues throughout the body. Following administration, the compound has been detected in all major organs sampled in rat studies, indicating wide tissue penetration.
The tissue distribution, in descending order of exposure, was observed as follows: kidneys > liver > lungs > thymus > pancreas > spleen > heart. This pattern of distribution suggests that the kidneys and liver are the primary sites of accumulation for Arterolane.
| Tissue | Relative Exposure |
| Kidneys | Highest |
| Liver | High |
| Lungs | Moderate |
| Thymus | Moderate |
| Pancreas | Moderate |
| Spleen | Moderate |
| Heart | Lowest |
Metabolism Pathway Elucidation and Metabolite Identification
The metabolism of Arterolane is extensive and primarily occurs through phase I reactions. In vitro studies using human and rat liver microsomes, as well as human S9 fractions, have led to the identification of 15 phase I metabolites. These metabolites are formed through several key biotransformation pathways:
Hydroxylation: The addition of hydroxyl groups to the molecule.
Dihydroxylation: The addition of two hydroxyl groups.
Peroxide Bond Scission: The breaking of the peroxide bridge, a key structural feature of the trioxolane class of compounds.
Oxidation: Further oxidative modifications to the molecule.
Of the 15 metabolites identified, 11 were reported for the first time in a comprehensive study utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with quadrupole-time-of-flight mass spectrometry (LC/QTOFMS). This advanced analytical technique was necessary due to the polar nature of Arterolane, which results in poor retention on traditional reversed-phase columns. In vivo studies have confirmed the presence of these metabolites in the plasma, urine, and feces of preclinical species.
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of Arterolane. While direct studies on Arterolane are limited, research on a structurally similar second-generation ozonide, OZ439 (artefenomel), provides strong evidence for the involvement of CYP3A4. Reaction phenotyping of OZ439 indicated that CYP3A4 is the primary enzyme responsible for its metabolism nih.gov. Given the structural similarities, it is highly probable that CYP3A4 is also the major contributor to the metabolism of Arterolane.
Information regarding the induction of drug-metabolizing enzymes by Arterolane is not extensively available in the public domain. However, studies on the related compound, OZ439, have shown that it can inhibit CYP3A through both direct and mechanism-based inhibition nih.gov. Specifically, OZ439 was found to be a moderate inhibitor of CYP3A. This finding suggests that Arterolane may also possess the potential to inhibit CYP3A4, which could lead to drug-drug interactions when co-administered with other substrates of this enzyme. Further studies are required to fully characterize the inductive and inhibitory potential of Arterolane on the full panel of CYP enzymes.
Excretion Pathways in Preclinical Models
Protein and Red Blood Cell Binding Studies
Arterolane exhibits a high degree of binding to plasma proteins. In preclinical studies with Sprague-Dawley rats, the plasma protein binding was found to be greater than 91%. In humans, the plasma protein binding is approximately 93% researchgate.net. This high level of protein binding can significantly influence the disposition of the drug, as only the unbound fraction is available to distribute into tissues and exert its pharmacological effect.
Studies on the partitioning of Arterolane into red blood cells (RBCs) have shown that the compound does not significantly sequester into this cellular compartment. The blood-to-plasma (B/P) ratio in rats was determined to be 0.83 ± 0.03. A B/P ratio of less than one indicates that the concentration of the drug is lower in the blood cells compared to the plasma. This suggests that pharmacokinetic parameters derived from plasma concentrations are likely representative of those in whole blood.
| Parameter | Preclinical Species | Value |
| Plasma Protein Binding | Rat (Sprague-Dawley) | >91% |
| Blood-to-Plasma Ratio | Rat (Sprague-Dawley) | 0.83 ± 0.03 |
Pharmacokinetic Variability and Modeling
The assessment of pharmacokinetic (PK) variability in preclinical species is a critical step in drug development, aiming to understand the potential range of drug exposures and identify factors contributing to this variation. For Arterolane, while specific preclinical studies detailing its pharmacokinetic variability are not extensively published, general principles of preclinical pharmacokinetics allow for an informed discussion of potential contributing factors.
Inter-animal and intra-animal variability in drug exposure can be significant in preclinical studies conducted in species such as mice, rats, and dogs. nih.govresearchgate.net Factors known to contribute to high PK variability for orally administered drugs include low aqueous solubility, high administered dose, and pH-dependent solubility. nih.gov Another source of variability can stem from interactions with metabolic enzymes and drug transporters, the expression and activity of which can differ between and within species. acs.org Research into regioisomeric analogues of Arterolane has suggested that structural modifications can impact interactions with cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp), which in turn could influence pharmacokinetic properties and their variability. acs.org
Pharmacokinetic modeling is a tool used to quantitatively characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug and to understand the sources of variability. plos.orgnih.gov Physiologically based pharmacokinetic (PBPK) models, for instance, integrate system-specific data (anatomical, physiological) with compound-specific data to simulate drug disposition in different species. plos.orgnih.gov Such models can be invaluable for predicting human pharmacokinetics from preclinical data and for exploring the potential impact of intrinsic and extrinsic factors on drug exposure. For a compound like Arterolane, pharmacokinetic modeling could be employed to:
Simulate plasma concentration-time profiles in various preclinical species.
Investigate the dose-dependency of its pharmacokinetic parameters.
Predict tissue distribution and potential sites of accumulation.
Explore the impact of enzyme and transporter-mediated interactions on its disposition.
While detailed preclinical pharmacokinetic models for Arterolane are not available in the public domain, the development of such models would be a standard component of its preclinical assessment, guiding dose selection for toxicology studies and predicting clinical outcomes.
Preclinical Drug-Drug Interaction Studies
Preclinical drug-drug interaction (DDI) studies are essential to identify the potential of a new chemical entity to alter the pharmacokinetics of co-administered drugs, or be affected by them. These interactions are typically mediated through the inhibition or induction of metabolic enzymes or drug transporters.
Metabolism
The metabolism of Arterolane has been investigated in preclinical in vitro and in vivo systems. A comprehensive study utilizing human and rat liver microsomes, as well as human S9 fractions, identified a total of 15 phase I metabolites. nih.gov The primary metabolic pathways were found to be hydroxylation, dihydroxylation, peroxide bond scission, and oxidation. nih.gov Eleven of these metabolites were reported for the first time in this study, providing significant insight into the biotransformation of Arterolane. nih.gov
Table 1: Phase I Metabolites of Arterolane Identified in Preclinical Studies nih.gov
| Metabolite ID | Metabolic Reaction | System Identified In |
|---|---|---|
| M1 | Hydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
| M2 | Hydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
| M3 | Dihydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
| M4 | Dihydroxylation | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
| M5 | Peroxide bond scission | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
| M6-M15 | Various (Hydroxylation, Oxidation, etc.) | Human & Rat Liver Microsomes, In vivo (Urine, Feces, Plasma) |
Interaction with Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.gov In vitro studies are routinely conducted to assess a new drug's potential to inhibit or induce CYP enzymes. While a detailed public profile of Arterolane's effects across the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is limited, its combination with piperaquine (B10710) points to the importance of the CYP3A4 pathway. Both drugs are known to be metabolized by CYP3A4. Preclinical data suggests that any inhibitory action of Arterolane on CYP3A4 occurs at high concentrations, making it unlikely to be clinically significant.
Interaction with Drug Transporters
Drug transporters, such as P-glycoprotein (P-gp), play a critical role in the absorption and disposition of drugs. nih.gov Studies on chiral analogues of Arterolane have suggested that these compounds may interact with drug transporters, which could affect their in vivo pharmacokinetic and pharmacodynamic profiles. acs.org However, specific preclinical studies evaluating Arterolane as a substrate or inhibitor of key uptake or efflux transporters have not been publicly reported. Such investigations, typically using in vitro systems like Caco-2 cell monolayers, would be a standard part of a preclinical DDI assessment to predict potential absorption-related interactions. nih.gov
Table 2: In Vitro Intrinsic Clearance of Arterolane Analogues in Mouse Liver Microsomes acs.org
| Compound | Half-life (T1/2, min) | Intrinsic Clearance (CLint, µL min-1 mg-1) |
|---|---|---|
| Arterolane (2a) | 23 | 60 |
| Analogue 12a | 27 | 51 |
| Analogue 12i | 31 | 45 |
Note: The data in this table pertains to Arterolane and its analogues and is intended to illustrate the type of preclinical metabolic data generated. Lower CLint values predict more reasonable exposure in vivo. acs.org
Analytical Chemistry and Quality Control Methodologies
Chromatographic Method Development for Arterolane (B1665781) p-Toluenesulfonic Acid
Chromatographic techniques are the cornerstone for the separation and quantification of Arterolane and its associated substances. High-Performance Liquid Chromatography (HPLC) is the principal method, supplemented by other separation techniques for specific analytical challenges.
HPLC is a highly versatile and extensively utilized technique for the analysis of Arterolane p-Toluenesulfonic Acid. A variety of methods have been established, primarily focusing on the quantification of the active pharmaceutical ingredient (API) and the detection of potential impurities.
A prevalent approach is reversed-phase HPLC, which effectively separates compounds based on their relative hydrophobicity. For instance, a validated method for the simultaneous estimation of Arterolane maleate (B1232345) and piperaquine (B10710) phosphate (B84403) in pharmaceutical formulations employs a C18 column, such as an Inertsil Silica C18 (250 x 4.6 mm, 5µ), with a mobile phase composed of a buffer and acetonitrile (B52724) mixture. Detection is typically achieved with a PDA detector set to a wavelength of approximately 223 nm.
For the analysis of p-Toluenesulfonic acid and its potential impurities, such as ethyl-p-toluene sulfonate, a gradient reverse-phase HPLC method has been developed. This method may utilize a mobile phase consisting of 0.2% aqueous orthophosphoric acid and acetonitrile, with separation performed on an Inertsil ODS-3V (250 x 4.6mm) 5µm column. An alternative method for the analysis of p-Toluenesulfonic Acid Monohydrate involves a Cogent Phenyl Hydride™ column with a mobile phase of DI Water and Acetonitrile containing 0.1% Formic Acid, and UV detection at 210nm.
The validation of these HPLC methods is conducted in accordance with the International Conference on Harmonization (ICH) guidelines, which encompass the evaluation of parameters such as linearity, precision, accuracy, recovery, specificity, and ruggedness.
Table 1: Illustrative HPLC Conditions for Arterolane and Associated Compounds
| Parameter | Arterolane Maleate & Piperaquine Phosphate | p-Toluenesulfonic Acid & Ethyl-p-Toluene sulfonate | p-Toluenesulfonic Acid Monohydrate |
| Column | Inertsil Silica C18 (250 x 4.6 mm, 5µ) | Inertsil ODS-3V (250 x 4.6mm) 5µm | Cogent Phenyl Hydride™, 4µm, 100Å (4.6mm x 75mm) |
| Mobile Phase | Buffer and Acetonitrile (25:75) | A: 0.2% Ortho-phosphoric acid; B: Acetonitrile (gradient) | 85:15 DI Water / Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0mL / minute |
| Detection | PDA at 223nm | Not Specified | UV @ 210nm |
| Column Temp. | 30°C ± 0.5°C | Not Specified | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 2μL |
While HPLC remains the predominant analytical technique, Gas Chromatography (GC) serves as a valuable tool for the analysis of specific components and impurities associated with this compound. A GC method has been established for the determination of the isomeric distribution within toluenesulfonic acid samples. This procedure entails the conversion of the acids into their more volatile ethyl esters through a reaction with triethyl orthoformate in toluene, which can then be directly analyzed by GC. Optimal separation is achieved using columns with stationary phases such as OV-210 or polyphenyl ether (6 rings).
Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of potential genotoxic impurities (PGIs), including sulfonic acid esters, which may be formed as byproducts during the synthesis process. This method provides the high sensitivity and specificity required for the accurate identification and quantification of these critical impurities.
Ion Chromatography (IC) offers an alternative and efficient method for the determination of p-Toluenesulfonic acid in drug substances, particularly in those that are not soluble in water. This technique can be enhanced with on-line matrix elimination for sample cleanup, thereby minimizing interferences and improving the accuracy of the analysis.
Bioanalytical Method Validation for Preclinical Sample Analysis
Bioanalytical method validation is an indispensable process for ensuring that a quantitative analytical method is appropriate for biomedical applications, including preclinical studies. This involves a comprehensive set of experiments designed to confirm the reliability and reproducibility of the method for the measurement of analytes in biological matrices such as blood, plasma, or serum.
The validation of bioanalytical methods typically includes the assessment of the following parameters:
Selectivity: The ability of the analytical method to accurately differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.
Accuracy and Precision: Accuracy reflects the closeness of the mean test results to the true concentration of the analyte, while precision quantifies the variability in a series of measurements. The mean value for accuracy should generally be within 15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where a deviation of up to 20% is acceptable. The precision should not exceed a 15% coefficient of variation (CV), with an allowance of up to 20% at the LLOQ.
Recovery: The efficiency of the analyte extraction process, which is determined by comparing the analytical response of the extracted samples to that of unextracted standards.
Calibration Curve: This establishes the relationship between the analytical response and the known concentrations of the analyte over a defined range.
Sensitivity: This is typically defined by the LLOQ, which represents the lowest concentration of the analyte that can be reliably quantified with acceptable levels of accuracy and precision.
Reproducibility: The capacity of the method to yield consistent results over time and across different laboratories.
Stability: The chemical stability of the analyte within the biological matrix under various conditions, including freeze-thaw cycles and different storage durations.
For Arterolane, these validated methods are fundamental for conducting the pharmacokinetic and toxicokinetic studies that are required for regulatory submissions.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the definitive structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for the unambiguous determination of the molecular structure of pure compounds. Both ¹H and ¹³C NMR are utilized to obtain detailed structural information about the Arterolane and p-Toluenesulfonic acid molecules.
The ¹H NMR spectrum of the p-toluenesulfonic acid component exhibits characteristic signals that are indicative of its structure. While specific NMR data for the Arterolane moiety were not detailed in the available search results, the general procedures for acquiring NMR spectra of related compounds involve dissolving the sample in an appropriate deuterated solvent, such as CDCl₃.
High-resolution NMR has also proven to be a valuable tool in the analysis of lipids, which can be relevant for compounds with similar structural characteristics, enabling both structural elucidation and quantitative analysis.
Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for the analysis of this compound. LC-MS, in particular, is a key analytical platform for the separation, detection, identification, and structural elucidation of metabolites.
HPLC-MS methods have been successfully evaluated for the determination of trace levels of p-toluenesulfonate esters, which are classified as potential genotoxins, in drug substances. These methods are capable of achieving low limits of quantification, typically in the range of 2.5 to 5 ng/mL, which allows for detection limits in the drug substance at the 0.01-0.1 ppm level. The combination of UPLC with PDA and mass detection provides a high-resolution and high-throughput analytical solution for the monitoring of alkyl arylsulfonate esters.
The mass spectrum of p-toluenesulfonic acid reveals a monoisotopic mass of 172.0194 Da. MS analysis can be conducted in negative ion mode, and the technique has demonstrated the capability for laser desorption/ionization even without the presence of a matrix.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for the structural characterization of this compound. These methods provide a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups.
For this compound, the resulting spectrum is a composite, displaying characteristic bands from both the active pharmaceutical ingredient (API), Arterolane, and the p-Toluenesulfonic acid (p-TSA) counter-ion. Analysis of the Arterolane moiety, a synthetic trioxolane, would focus on identifying vibrations associated with its core structure, which is derived from artemisinin (B1665778). Key vibrational modes would include those from the 1,2,4-trioxolane (B1211807) ring system, crucial for its therapeutic action, and various C-H, C-O, and C-C stretching and bending vibrations throughout the adamantane-like cage structure. researchgate.net
Simultaneously, the spectrum will exhibit distinct peaks corresponding to the p-TSA counter-ion. These are readily identifiable and well-characterized. ijsrem.comresearchgate.netresearchgate.net Significant bands for p-TSA include those from the sulfonate group (SO₃), aromatic ring C-H and C=C bonds, and the methyl group (CH₃). researchgate.netnih.gov The high intensity of bands related to N-H...O vibrations, typically observed around 2950 cm⁻¹, can indicate the influence of hydrogen bonding within the crystal structure of such organic salts. ijsrem.com
By comparing the spectra of the final salt with those of the individual starting materials, analysts can confirm the formation of the desired salt and identify the presence of any unreacted components. Fourier Transform Infrared (FTIR) spectroscopy, often performed on solid samples using an Attenuated Total Reflectance (ATR) accessory, is particularly useful for this purpose. researchgate.netspectrabase.com
Table 1: Expected Vibrational Bands for this compound This table is illustrative, based on typical functional group frequencies from published data on p-TSA and related artemisinin compounds.
| Wavenumber (cm⁻¹) | Functional Group | Origin |
| ~3000-2850 | C-H stretch | Arterolane (aliphatic) |
| ~1210-1000 | C-O stretch | Arterolane (ether, trioxolane) |
| ~890-820 | O-O stretch | Arterolane (peroxide bridge) |
| ~3100-3000 | C-H stretch | p-TSA (aromatic) |
| ~1600, ~1475 | C=C stretch | p-TSA (aromatic ring) |
| ~1220-1130 | S=O stretch (asymmetric) | p-TSA (sulfonate) |
| ~1035-1010 | S=O stretch (symmetric) | p-TSA (sulfonate) |
| ~820-810 | C-H out-of-plane bend | p-TSA (para-substituted ring) |
Impurity Profiling and Quantitative Determination
Impurity profiling is a critical aspect of quality control, ensuring the safety and efficacy of the drug substance. It involves the identification, quantification, and control of impurities originating from the synthesis, degradation, or storage of this compound.
Identification of Related Substances and Process Impurities
Impurities in this compound can be classified as related substances (structurally similar to the API) or process impurities (reagents, intermediates, by-products). The manufacturing process for synthetic peptides and complex molecules can introduce a variety of these impurities. polypeptide.com
Given that Arterolane is a derivative of artemisinin, its impurity profile may include substances related to the starting material and key intermediates. Known impurities for related compounds like artemether (B1667619) include dihydroartemisinin (B1670584) (DHA), α-artemether, and residual artemisinin. tsijournals.com These compounds are structurally very similar to Arterolane and require sophisticated analytical methods, such as High-Performance Liquid Chromatography (HPLC), for separation and identification. tsijournals.comresearchgate.net
Process impurities may stem from the raw materials used in the synthesis, such as protected amino acid derivatives or other reagents. polypeptide.com For the p-Toluenesulfonic acid salt, this could also include residual solvents or by-products from the salt formation step. The identification of unknown impurities often requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides both retention time data and mass-to-charge ratio information for structural elucidation. ijrpc.com
Table 2: Potential Related Substances and Process Impurities
| Impurity Name | Classification | Potential Origin |
| Dihydroartemisinin (DHA) | Related Substance | Starting material impurity, degradation product |
| Artemisinin | Related Substance | Unreacted starting material |
| α-Artemether | Related Substance | Isomeric impurity from related synthesis routes |
| Unreacted Intermediates | Process Impurity | Incomplete reaction during synthesis |
| Residual Solvents | Process Impurity | Purification and final isolation steps |
Control Strategies for Synthetic Impurities
A robust control strategy is essential to manage impurities in the final API. polypeptide.com This strategy is built upon a deep understanding of the manufacturing process and the origin of each potential impurity. researchgate.net
Key elements of an effective control strategy include:
Raw Material Control: Strict specifications are placed on starting materials and reagents to minimize the introduction of impurities at the beginning of the process. polypeptide.comoutsourcedpharma.com This includes testing for known contaminants in the materials sourced from suppliers.
In-Process Controls (IPCs): Monitoring critical steps of the manufacturing process ensures that reactions proceed to completion and that impurities are effectively removed. This can involve chromatographic checks to confirm the clearance of intermediates. researchgate.net
Purification Process Design: The purification steps, typically involving preparative HPLC, are specifically designed to remove identified impurities. polypeptide.com The ability of the purification process to "purge" specific impurities is a key consideration.
Specification Setting: Limits for known and unknown impurities in the final drug substance are established based on toxicological data and regulatory guidelines. These specifications ensure that each batch of API is safe and of high quality. polypeptide.com
Quantification of Degradation Products
Arterolane, like other artemisinin derivatives, can be susceptible to degradation under various stress conditions such as heat, light, humidity, and acidic or basic environments. nih.govdergipark.org.tr Forced degradation studies are performed to intentionally degrade the drug substance. These studies help to identify likely degradation pathways and the resulting degradation products. dergipark.org.tr
The analytical methods used must be "stability-indicating," meaning they are capable of separating the intact API from all its degradation products. HPLC is the most common technique for this purpose. dergipark.org.tr In a typical study, samples of this compound would be exposed to conditions like 0.1 N HCl, 0.1 N NaOH, and hydrogen peroxide. dergipark.org.tr The resulting mixtures are then analyzed to quantify the amount of API remaining and to identify and quantify the degradants that have formed. For example, studies on artemether showed the formation of seventeen different degradation products under acidic conditions and sixteen under basic conditions, demonstrating the complexity of these degradation profiles. dergipark.org.tr The quantification of these products is crucial for establishing the shelf-life and appropriate storage conditions for the drug.
Analytical Method Validation Parameters and Regulatory Compliance (ICH Guidelines)
All analytical methods used for quality control must be validated according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) and Q2(R2) guidelines. europa.euich.org Validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org
Specificity, Selectivity, and System Suitability
Specificity and Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijrpc.comich.org Selectivity is often used interchangeably with specificity. For an impurity method, specificity is demonstrated by showing that the analytical peaks for known impurities are well-resolved from the main API peak and from each other. ich.org This is often achieved by spiking the drug substance with known impurities and degradation products to show that the method can separate them. ich.orgnih.gov In the absence of interference from excipients or diluents, the method is deemed selective and specific. ijrpc.com
System Suitability: Before any sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis. pharmaguideline.comthermofisher.com SST is an integral part of the analytical method and confirms that the equipment, electronics, and analytical operations constitute a system capable of producing reliable results. thermofisher.comaustinpublishinggroup.com A standard solution is injected multiple times, and key parameters are evaluated against predefined acceptance criteria. pharmatimesofficial.com
Table 3: Typical System Suitability Parameters for an HPLC Method Based on data from validated methods for Arterolane Maleate and general pharmacopeial requirements. ijrpc.compharmatimesofficial.comresearchgate.net
| Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures separation between adjacent peaks. |
| %RSD of Peak Area | ≤ 2.0% (for replicate injections) | Confirms the precision of the injector and system. |
| Retention Time (Rt) | Consistent within a narrow window | Confirms the stability of the chromatographic system. |
Linearity, Range, Accuracy, and Precision
The validation of analytical methods for this compound is crucial to ensure the reliability and consistency of quality control testing. Key parameters evaluated include linearity, range, accuracy, and precision, which are typically assessed using High-Performance Liquid Chromatography (HPLC) methods.
Linearity and Range
Linearity studies demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. For Arterolane, various studies have established linear relationships over different concentration ranges using Reverse-Phase HPLC (RP-HPLC). The correlation coefficient (r² or r) is a key indicator of linearity, with values close to 1.0 indicating a strong linear relationship.
Several analytical methods have defined specific ranges for Arterolane. For instance, one RP-HPLC method demonstrated linearity for Arterolane Maleate in the concentration range of 3.75-11.25 μg/mL, achieving a correlation coefficient of 0.999. psu.edu Another study established a wider linearity range of 30-225 μg/mL with a correlation coefficient of 0.999. ijrpc.com Further research has reported linearity in ranges such as 20-70 µg/ml and 50-150 µg/ml, with correlation coefficients of 0.999 and 1, respectively. researchgate.netresearchgate.net
Linearity and Range Data for Arterolane Analysis
| Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |
|---|---|---|
| 3.75 - 11.25 | 0.999 | psu.edu |
| 30 - 225 | 0.999 | ijrpc.com |
| 20 - 70 | 0.999 | researchgate.net |
| 50 - 150 | 1 | researchgate.net |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. For Arterolane, accuracy studies have consistently shown high percentage recoveries, indicating the method's ability to provide results that are very close to the actual amount present.
Mean percentage recoveries for Arterolane Maleate have been reported in the range of 99.47% to 100.72%. researchgate.net Another study documented a mean percentage recovery of 99.64%. ijrpc.com Research has also shown mean recoveries for Arterolane to be between 100% and 101%. researchgate.net These high recovery rates confirm the accuracy of the developed HPLC methods for the quantification of Arterolane.
Accuracy (Recovery) Data for Arterolane Analysis
| Reported Recovery Range (%) | Mean Recovery (%) | Reference |
|---|---|---|
| 99.47 - 100.72 | - | researchgate.net |
| - | 99.64 | ijrpc.com |
| 100 - 101 | - | researchgate.net |
Precision
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
For Arterolane analysis, precision studies have consistently demonstrated low %RSD values, which are typically required to be less than 2%. psu.eduijrpc.comresearchgate.net This indicates a high degree of precision for the analytical methods. For example, one study reported the %RSD for method precision and intraday precision for Arterolane as 0.9% and 0.30%, respectively. researchgate.net The determination of both intra-day and inter-day precision confirms the method's reliability over time and with different analysts or equipment. psu.edu
Precision Data for Arterolane Analysis
| Precision Parameter | Result (%RSD) | Reference |
|---|---|---|
| Method Precision | < 2% | psu.eduijrpc.comresearchgate.net |
| Method Precision | 0.9% | researchgate.net |
| Intra-day Precision | 0.30% | researchgate.net |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. juniperpublishers.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, often determined by a signal-to-noise ratio of 3:1. juniperpublishers.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy, typically established at a signal-to-noise ratio of 10:1. juniperpublishers.com These limits can also be calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.comyoutube.com
For Arterolane, various RP-HPLC methods have established specific LOD and LOQ values, demonstrating the sensitivity of these methods for detecting and quantifying the compound at low concentrations.
LOD and LOQ Data for Arterolane Analysis
| LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|
| 0.26 | 0.79 | psu.edu |
| 0.247 | 0.750 | ijrpc.com |
| 0.172 | 0.524 | researchgate.net |
Robustness of Analytical Methods
Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. psu.edu It provides an indication of the method's reliability during normal usage and is a crucial component of method validation. To assess robustness, key chromatographic conditions are intentionally altered, and the effect on the results is monitored.
For the analysis of Arterolane, robustness has been evaluated by varying parameters such as the flow rate of the mobile phase, the composition of the mobile phase (e.g., organic strength), pH, and column temperature. psu.eduijrpc.com Studies have consistently shown that the developed HPLC methods for Arterolane are robust, with no significant changes observed in the chromatographic output when these minor variations are introduced. ijrpc.com
One study specifically investigated the effect of altering the flow rate by ±0.2 ml/min and the organic phase composition by ±10%. researchgate.net The results, including retention time, peak area, and tailing factor, remained within acceptable limits, demonstrating the method's resilience to small changes in operating conditions. Another investigation confirmed the method's robustness by deliberately changing the organic strength by ±5%, column temperature by ±5°C, and flow rate by ±0.1 mL, with no marked changes observed in the resulting chromatograms. ijrpc.com
Robustness Parameters and Variations for Arterolane Analysis
| Parameter Varied | Variation | Observed Effect | Reference |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | No marked changes in chromatograms | ijrpc.com |
| Flow Rate | ± 0.2 mL/min | Results remained within acceptable limits | researchgate.net |
| Mobile Phase Organic Strength/Composition | ± 5% | No marked changes in chromatograms | ijrpc.com |
| Mobile Phase Organic Composition | ± 10% | Results remained within acceptable limits | researchgate.net |
| Column Temperature | ± 5°C | No marked changes in chromatograms | ijrpc.com |
| Mobile Phase pH | Varied | Method remained unaffected | psu.edu |
Formulation Science and Drug Delivery Systems
Strategies for Dissolution and Solubility Enhancement of Arterolane (B1665781) p-Toluenesulfonic Acid
The oral bioavailability of poorly water-soluble drugs like arterolane is often limited by their dissolution rate. nih.gov Various formulation strategies are employed to overcome this challenge, aiming to increase the drug's effective surface area, improve its wettability, or present it in a higher energy, more soluble form. While specific data on Arterolane p-Toluenesulfonic Acid is limited, the principles of formulation science allow for an exploration of potential enhancement strategies, drawing parallels from research on arterolane, its analogues, and other poorly soluble antimalarials.
Particle Size Reduction Technologies (e.g., Micronization, Nanonization)
Reducing the particle size of a drug increases its surface-area-to-volume ratio, which can lead to a significant enhancement in dissolution rate according to the Noyes-Whitney equation. nih.govijpsm.com
Micronization: This process reduces particle size to the micron range (1-10 µm). nih.gov For arterolane and its salts, micronization through techniques like jet milling could be a viable strategy to improve dissolution. This method has been successfully applied to other poorly soluble drugs to enhance their oral bioavailability. nih.gov
Nanonization: Further reduction of particle size to the nanometer range (nanocrystals) can offer even greater improvements in solubility and dissolution velocity. nih.govutsouthwestern.edu Techniques such as high-pressure homogenization or media milling could be employed to produce nanocrystals of this compound. utsouthwestern.edu These nanocrystals can be formulated into various dosage forms, including tablets and suspensions. utsouthwestern.edu
| Technology | Principle | Potential Impact on this compound |
| Micronization | Mechanical comminution to reduce particle size to 1-10 µm. nih.gov | Increased surface area leading to enhanced dissolution rate. |
| Nanonization | Reduction of particle size to < 1000 nm, creating drug nanocrystals. utsouthwestern.edu | Significant increase in surface area, saturation solubility, and dissolution velocity. nih.govutsouthwestern.edu |
Solid Dispersion Technologies and Amorphous Formulations
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. nih.govnih.gov This approach can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which has a higher thermodynamic energy and thus greater solubility than the stable crystalline form. mdpi.com
Amorphous solid dispersions (ASDs) are a particularly effective method. lonza.com For this compound, creating an ASD with a hydrophilic polymer could prevent recrystallization and maintain the drug in a high-energy amorphous state. mdpi.com Common methods for preparing solid dispersions include melt extrusion and spray drying. lonza.com The choice of carrier is critical and typically involves hydrophilic polymers.
| Carrier Type | Examples | Rationale for Use with this compound |
| Polyvinylpyrrolidones (PVP) | Povidone K30, Copovidone | Excellent solubilizing and stabilizing properties for amorphous drugs. |
| Cellulose Derivatives | Hypromellose (HPMC), HPMC-AS | Can inhibit crystallization and maintain supersaturation of the drug in solution. |
| Polyethylene (B3416737) Glycols (PEG) | PEG 4000, PEG 6000 | Low melting points suitable for melt-based methods and good water solubility. |
| Poloxamers | Poloxamer 188, Poloxamer 407 | Act as both a carrier and a surfactant, improving wettability and dissolution. nih.gov |
Co-crystallization and Salt Selection Strategies for Optimized Forms
Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice. nih.gov Co-crystals can offer a stable solid form with improved solubility and dissolution characteristics without altering the chemical structure of the API. nih.gov For Arterolane, which possesses functional groups capable of forming hydrogen bonds, co-crystallization with pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides) could be a promising avenue. Research on other antimalarials has shown that co-crystals can significantly enhance solubility. nih.gov
Application of Co-solvents and Complexing Agents
Co-solvents: The solubility of a drug in water can be increased by the addition of a water-miscible solvent in which the drug is more soluble. nih.govresearchgate.net This technique, known as co-solvency, is particularly useful for liquid formulations. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene glycols (PEGs). nih.gov For preclinical studies or potential liquid dosage forms of this compound, a co-solvent system could be employed to achieve the desired concentration.
Complexing Agents: Complexation is a strategy where a drug forms a soluble complex with another molecule. nih.gov Cyclodextrins are a well-known class of complexing agents used in pharmaceuticals. nih.gov These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a poorly soluble drug molecule like arterolane can be encapsulated, thereby increasing its apparent water solubility. The bulky adamantane (B196018) moiety of arterolane makes it a good candidate for inclusion complexation. pensoft.netsolubilityofthings.com
| Strategy | Agent Examples | Mechanism of Solubility Enhancement |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400 | Reduces the polarity of the aqueous solvent, increasing the solubility of a nonpolar solute. nih.gov |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Encapsulation of the lipophilic drug molecule within the cyclodextrin (B1172386) cavity. nih.gov |
Surfactant-Based Approaches for Improved Wetting and Solubilization
Surfactants are amphiphilic molecules that can improve the dissolution of hydrophobic drugs by reducing surface tension and promoting wetting. core.ac.ukresearchgate.net Above their critical micelle concentration (CMC), surfactants form micelles that can entrap drug molecules, effectively increasing their solubility in the aqueous medium. core.ac.uk
For a lipophilic compound like Arterolane, surfactants can be incorporated into solid dosage forms to improve dissolution or used to create lipid-based formulations. Non-ionic surfactants are generally preferred for oral formulations due to their lower toxicity. researchgate.netpharmaexcipients.com
| Surfactant Type | Examples | Potential Application for this compound |
| Non-ionic | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), Poloxamers | Used as wetting agents in tablets/capsules or as emulsifiers in lipid-based systems. core.ac.ukresearchgate.net |
| Anionic | Sodium Lauryl Sulfate (SLS) | Often used in small concentrations in solid dosage forms to enhance dissolution. researchgate.net |
Advanced Drug Delivery Systems for this compound
Beyond conventional formulation strategies, advanced drug delivery systems (DDS) offer sophisticated methods to improve the therapeutic profile of drugs like arterolane. These systems can enhance solubility, modify drug release, and even target the drug to its site of action.
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes, are particularly well-suited for lipophilic drugs. pensoft.net The adamantane group in arterolane contributes to its lipophilicity, making it a good candidate for LBDDS. pensoft.netsolubilityofthings.compensoft.net When administered, these systems form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, presenting the drug in a solubilized form for absorption.
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially offer controlled release. bohrium.com Polymers such as polylactic-co-glycolic acid (PLGA) are commonly used for this purpose.
Prodrug Strategies: Research has explored arterolane-like trioxolanes designed to release a tethered drug species within the malaria parasite. nih.govacs.org This approach uses the unique parasitic environment, rich in ferrous iron, to trigger the release of the active compound, which could enhance selectivity and reduce systemic exposure. nih.govacs.org While this is more of a chemical modification of the drug itself, it represents an advanced delivery concept.
| Delivery System | Description | Potential Benefits for this compound |
| SMEDDS | Isotropic mixtures of oils, surfactants, and co-solvents that form fine o/w microemulsions upon dilution. | Enhanced solubility and bioavailability by presenting the drug in a solubilized state. |
| Liposomes | Vesicular structures composed of a lipid bilayer enclosing an aqueous core. | Can encapsulate both hydrophilic and lipophilic drugs, potentially reducing toxicity and altering pharmacokinetics. pensoft.net |
| Polymeric Nanoparticles | Solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. bohrium.com | Improved stability, controlled release, and potential for targeting. |
| Trioxolane-based Prodrugs | Conjugates designed for parasite-selective activation and drug release. nih.govnih.govacs.org | Targeted delivery to the malaria parasite, potentially enhancing efficacy and reducing off-target effects. nih.gov |
Liposomal Formulations and Lipid-Based Drug Delivery Systems
Lipid-based drug delivery systems are a crucial technology for improving the pharmacological properties of hydrophobic drugs. up.ac.za These systems, which include liposomes and nanostructured lipid carriers (NLCs), are particularly relevant for antimalarial drugs, often enhancing efficacy and reducing toxicity compared to free drug administration. researchgate.net Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, mimicking the structure of biological cells. up.ac.za This encapsulation can protect labile drugs from degradation and alter their pharmacokinetic profiles. researchgate.net
For antimalarials, lipid-based vehicles have shown significant promise. researchgate.net For instance, NLCs have been successfully used to enhance the oral efficacy of the artemether-lumefantrine combination, improving bioavailability and achieving complete parasite clearance at a reduced dose in preclinical models. researchgate.net The mechanisms for this enhancement include increased drug solubility and stability, stimulation of bile secretion which aids absorption, and potential for lymphatic uptake, which can bypass first-pass metabolism in the liver. researchgate.net While specific studies focusing exclusively on liposomal formulations of this compound are not extensively detailed in the available literature, the principles established with other antimalarials, particularly other peroxide-based compounds, suggest a strong potential for this approach.
Table 1: Characteristics of Lipid-Based Drug Delivery Systems for Antimalarials
| Delivery System | Composition | Advantages for Antimalarials | Reference |
|---|---|---|---|
| Liposomes | Phospholipid bilayers forming spherical vesicles | Biocompatible; can carry both hydrophilic and hydrophobic drugs; protects drug from degradation; can be targeted. | up.ac.za |
| Nanostructured Lipid Carriers (NLCs) | Solid lipid matrix mixed with liquid lipids | High drug loading capacity; improved stability; enhances oral bioavailability; sustained release. | researchgate.net |
Nanosuspensions and Microencapsulation Techniques
Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, offer a valuable strategy for drugs with poor water solubility. iglobaljournal.com This formulation technique increases the surface area of the drug, which can lead to enhanced dissolution rates and improved bioavailability. researchgate.net The application of nanotechnology to antimalarial therapy is an active area of research, with a specific aim to formulate nanoparticles of Arterolane maleate (B1232345) to increase its bioavailability. scitechnol.com
Nanosuspensions are suitable for various administration routes and can be formulated into different dosage forms. unitaid.org For antimalarials, they have been shown to be an effective therapeutic approach. iglobaljournal.com For example, nanosuspensions of artemether (B1667619) and lumefantrine (B1675429) have been incorporated into microneedle patches for intradermal delivery, demonstrating increased drug solubility and showing potential as an alternative treatment for malaria. nih.gov
Controlled and Modified Release Systems Design
Controlled and modified-release dosage forms are designed to release a drug at a predetermined rate, for a specific duration, or at a specific location to achieve and maintain optimal therapeutic concentrations. The advantages of such systems include a reduction in dosing frequency, which improves patient compliance, and the optimization of the drug's pharmacokinetic profile. who.int
The development of stable, oral dosage forms of Arterolane in combination with other antimalarials like piperaquine (B10710) is an area of active development. google.comgoogle.com Patents have been filed for controlled-release formulations that include Arterolane maleate among a list of potential active ingredients, highlighting the interest in applying this technology to the compound. google.com These systems can be designed as multi-particulate systems, such as pellets or microparticles, which offer reproducible gastric emptying and reduced risk of dose dumping. who.int The goal is to provide a stable formulation that ensures the drug is released effectively over time, complementing the rapid action of the peroxide component with a longer-acting partner drug. google.comstanford.edu
Targeted Drug Delivery Approaches
A highly innovative strategy in antimalarial therapy involves targeting the drug directly to the parasite. utb.edu.co Arterolane's mechanism of action, which relies on activation by the high concentrations of ferrous iron heme in the parasite's digestive vacuole, makes it an ideal candidate for such an approach. pnas.orgnih.govscispace.com This parasite-specific activation can be exploited to create drug delivery systems that release a therapeutic payload selectively within the malaria parasite. nih.gov
Researchers have developed Arterolane-like 1,2,4-trioxolane (B1211807) scaffolds designed to carry and release a tethered drug species. nih.govnih.gov This "fragmenting hybrid" strategy involves linking a second drug to the trioxolane structure. stanford.edu The process is initiated by the Fe(II)-promoted cleavage of the peroxide bond, which unmasks a ketone function in the linker portion of the molecule. pnas.orgstanford.edu This intermediate then undergoes a spontaneous chemical reaction (a retro-Michael reaction and decarboxylation) to release the second drug in its free, active form. pnas.orgnih.govacs.org
This targeted delivery approach offers several key advantages:
Selectivity: The drug is released primarily inside the parasite, minimizing exposure of the host to the active partner drug. pnas.orgstanford.edu
Sustained Action: Preclinical studies have shown that this delivery method can lead to more sustained target inhibition compared to administering the partner drug directly. nih.gov
This strategy effectively uses the Arterolane scaffold as a parasite-activated delivery vehicle, representing a purely chemical means to achieve selective drug targeting in vivo. pnas.org
Table 2: Mechanism of Arterolane-Scaffold Targeted Delivery
| Step | Process | Chemical Event | Outcome | Reference |
|---|---|---|---|---|
| 1. Activation | Fe(II)-mediated reduction | Cleavage of the 1,2,4-trioxolane peroxide bond by parasite-derived ferrous iron. | Formation of a ketone intermediate. | pnas.orgstanford.edunih.gov |
Prodrug Design and Bioconversion
The concept of a prodrug—a molecule that undergoes biotransformation before exhibiting its pharmacological effect—is central to the function and development of Arterolane and related compounds. googleapis.com Prodrug strategies are employed to overcome undesirable properties of a parent molecule, such as poor solubility or lack of target specificity. copbela.org
Carrier-Linked Prodrug Development
A carrier-linked prodrug involves the temporary attachment of a carrier group to the active drug to alter its physicochemical properties. copbela.org The active drug is then released by a chemical or enzymatic reaction in the body. copbela.org
The targeted drug delivery systems based on the Arterolane scaffold are a sophisticated example of a carrier-linked prodrug strategy. pnas.orgstanford.edunih.gov In this model, the 1,2,4-trioxolane moiety acts as the "carrier." nih.govnih.gov This carrier is not inert but is designed to be reactive in the specific chemical environment of the malaria parasite. pnas.org The linkage to the partner drug is designed to be stable until the trioxolane ring is fragmented by ferrous iron. nih.gov This activation event triggers the release of the payload drug, which can be an existing antimalarial agent. nih.gov This approach allows for the delivery of drugs with improved selectivity and potentially reduced off-target toxicity. nih.gov
Bioprecursor Prodrug Strategies
A bioprecursor prodrug does not involve a distinct carrier group but is a molecule that is metabolically or chemically modified to generate the active principle. googleapis.com Arterolane itself can be classified as a bioprecursor prodrug. researchgate.net The core 1,2,4-trioxolane structure is the pharmacophore, but it is not directly cytotoxic. copbela.orgresearchgate.net Its antimalarial activity is triggered upon interaction with heme iron within the parasite. copbela.org
This interaction cleaves the endoperoxide bridge, leading to the generation of highly reactive, carbon-centered free radicals. pnas.orgcopbela.org These radicals are the ultimate active species that cause parasite death by alkylating and damaging parasite proteins and other vital components. copbela.org Therefore, Arterolane is a precursor that is selectively converted into its active, toxic form by a chemical process unique to the parasite's environment. This selective activation is a key advantage of peroxide antimalarials and is a defining feature of their mechanism of action. researchgate.net
Drug-Excipient Compatibility Studies
A thorough review of existing scientific literature and patent databases reveals a significant absence of specific research on the drug-excipient compatibility of this compound. While the principles of such studies are well-established in pharmaceutical development, no dedicated investigations into the compatibility of this particular salt form of Arterolane with common pharmaceutical excipients have been published.
Typically, drug-excipient compatibility studies are a cornerstone of pre-formulation research. nih.govnih.gov These studies aim to identify any physical or chemical interactions between the active pharmaceutical ingredient (API) and the excipients that could adversely affect the stability, efficacy, and safety of the final dosage form. nih.gov The potential for such interactions underscores the importance of screening various excipients early in the development process. researchgate.net
Commonly employed techniques for these assessments include:
Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to detect physical interactions by observing changes in the melting points, and the appearance of new endothermic or exothermic peaks when the drug is mixed with an excipient. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify chemical interactions by detecting shifts in the characteristic absorption bands of the functional groups of the drug and excipients in a mixture. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for quantifying the degradation of the API when mixed with excipients and stored under accelerated stability conditions, such as elevated temperature and humidity. nih.gov
For this compound, there is no available data from these analytical techniques to report. The following tables are therefore presented as illustrative examples of how such data would be structured, based on standard pharmaceutical research practices. The excipients listed are commonly used in the formulation of solid oral dosage forms.
Table 1: Illustrative DSC Interaction Study for this compound
| Excipient | Ratio (API:Excipient) | Melting Endotherm of this compound (°C) | Appearance of New Peaks | Interpretation |
| Microcrystalline Cellulose | 1:1 | Data not available | Data not available | Data not available |
| Lactose Monohydrate | 1:1 | Data not available | Data not available | Data not available |
| Croscarmellose Sodium | 1:1 | Data not available | Data not available | Data not available |
| Magnesium Stearate | 1:1 | Data not available | Data not available | Data not available |
| Colloidal Silicon Dioxide | 1:1 | Data not available | Data not available | Data not available |
Table 2: Illustrative FTIR Interaction Study for this compound
| Excipient | Ratio (API:Excipient) | Major Peaks of this compound (cm⁻¹) | Shift in API Peaks | Appearance of New Peaks | Interpretation |
| Microcrystalline Cellulose | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Lactose Monohydrate | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Croscarmellose Sodium | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Magnesium Stearate | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Colloidal Silicon Dioxide | 1:1 | Data not available | Data not available | Data not available | Data not available |
Table 3: Illustrative HPLC-Based Stability Study of this compound with Excipients under Accelerated Conditions (40°C/75% RH, 4 weeks)
| Excipient | Ratio (API:Excipient) | Initial Assay of API (%) | Assay of API after 4 weeks (%) | Total Degradation Products (%) | Interpretation |
| Microcrystalline Cellulose | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Lactose Monohydrate | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Croscarmellose Sodium | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Magnesium Stearate | 1:1 | Data not available | Data not available | Data not available | Data not available |
| Colloidal Silicon Dioxide | 1:1 | Data not available | Data not available | Data not available | Data not available |
The lack of empirical data for this compound in these fundamental formulation studies represents a significant void. Future research is essential to generate this data to enable the rational development of a stable and effective pharmaceutical product.
Solid State Characterization and Engineering
Polymorphism and Amorphism Studies of Arterolane (B1665781) p-Toluenesulfonic Acid
Identification and Characterization of Polymorphic Forms
The identification and characterization of different polymorphic forms of Arterolane p-Toluenesulfonic Acid would involve a systematic screening process. This typically includes recrystallization of the compound from a diverse range of solvents and under various conditions (e.g., different temperatures, pressures, and evaporation rates). Each distinct crystalline form obtained would then be characterized using a suite of analytical techniques.
Key among these are X-ray Powder Diffraction (XRPD), which provides a unique fingerprint for each crystalline form based on its crystal lattice. Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be employed to detect differences in molecular vibrations and bonding arrangements between polymorphs. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), would reveal distinct melting points and enthalpies of fusion for different polymorphs. mdpi.com
Amorphous Solid Characterization and Stability
An amorphous form of this compound could potentially offer advantages in terms of enhanced solubility. The generation of the amorphous solid would typically be achieved through processes like spray drying or rapid solvent evaporation. Characterization of the amorphous state would involve the use of XRPD, which would show a characteristic halo pattern instead of sharp Bragg peaks. DSC is also crucial for identifying the glass transition temperature (Tg), a key indicator of the stability of the amorphous form. nih.gov
Stability studies of the amorphous form are paramount, as it is thermodynamically metastable and can recrystallize over time. researchgate.net These studies would involve storing the amorphous material under various stress conditions of temperature and humidity to assess its physical stability and tendency to convert to a more stable crystalline form. nih.govresearchgate.net
Crystal Engineering and Rational Design of Solid Forms
Crystal engineering provides a framework for the rational design of new solid forms with desired physicochemical properties. nih.gov In the context of this compound, this could involve the formation of co-crystals or different salt forms. The goal would be to modify properties like solubility, dissolution rate, and stability through the introduction of a co-former or a different counter-ion. This process relies on understanding the intermolecular interactions, such as hydrogen bonding, that govern the formation of the crystal lattice.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis is a cornerstone of solid-state characterization, providing insights into the physical and chemical changes that occur in a material as a function of temperature. iajps.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions or desolvation events. iajps.commt.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is particularly useful for determining the thermal stability of the compound and for quantifying the amount of solvent or water present in the crystal lattice (in the case of solvates or hydrates). iajps.commt.com The combination of DSC and TGA provides a comprehensive thermal profile of the material. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be generated from thermal analysis of different forms of a compound. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Solid Form | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Decomposition Onset (°C) (TGA) |
| Form A | 155.2 | 85.4 | 210.5 |
| Form B | 162.8 | 92.1 | 212.3 |
| Amorphous | N/A (Tg at 75.3°C) | N/A | 195.7 |
X-ray Diffraction (XRD) Applications for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. Single-crystal X-ray diffraction (SCXRD) can provide the precise crystal structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the relationship between the structure and the properties of the solid form.
X-ray Powder Diffraction (XRPD) is more commonly used for routine characterization and for distinguishing between different polymorphic forms. Each crystalline solid produces a unique diffraction pattern, which serves as its fingerprint.
Solid State Kinetics and Phase Transformation Studies
Solid-state kinetics involves the study of the rates and mechanisms of chemical reactions and physical transformations that occur in the solid state. advatechgroup.com For this compound, this would be relevant for understanding the transformation between different polymorphic forms or the conversion of an amorphous form to a crystalline form. uiowa.edu
These studies are often conducted under isothermal or non-isothermal conditions and are monitored using techniques like DSC or XRPD. uiowa.edu The data can be fitted to various kinetic models to determine the activation energy and the mechanism of the transformation. advatechgroup.comuiowa.edu Understanding the kinetics of phase transformations is crucial for ensuring the stability of the desired solid form throughout the shelf-life of a pharmaceutical product.
Degradation Pathways and Stability Profiling
Forced Degradation Studies Under ICH-Recommended Stress Conditions
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation. nih.gov This process is vital for identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. nih.govbiopharmaspec.com For Arterolane (B1665781), forced degradation studies have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions to deliberately generate degradation products and probe its stability. nih.gov
Studies have shown that Arterolane is susceptible to degradation under several stress conditions. It is reported to be unstable in hydrolytic (acidic, basic, and neutral), oxidative, and photolytic environments. nih.gov In one study, Arterolane maleate (B1232345) was found to be slightly unstable when subjected to 5 N sodium hydroxide (B78521) (NaOH) at 70°C for 5 minutes and also under oxidative stress with 3% hydrogen peroxide (H₂O₂) at 70°C for 10 minutes. orientjchem.org Partial degradation was also observed upon exposure to both ultraviolet (UV) and visible light. orientjchem.org
These studies are fundamental for revealing the chemical behavior of the molecule, which aids in formulation and packaging development. nih.gov The conditions used in forced degradation studies for Arterolane are summarized in the table below.
| Stress Condition (as per ICH) | Conditions Applied in Studies | Observed Stability |
|---|---|---|
| Acid Hydrolysis | Exposure to acidic medium. nih.gov | Unstable nih.gov |
| Base Hydrolysis | 5 N NaOH at 70°C for 5 min. orientjchem.org | Slightly unstable orientjchem.org |
| Neutral Hydrolysis | Exposure to neutral aqueous medium. nih.gov | Unstable nih.gov |
| Oxidation | 3% H₂O₂ at 70°C for 10 min. orientjchem.org | Slightly unstable orientjchem.org |
| Photolysis | Exposure to UV and visible light. nih.govorientjchem.org | Unstable, partial degradation observed nih.govorientjchem.org |
| Thermal Degradation | Heat applied during hydrolytic and oxidative stress tests (e.g., 70°C). orientjchem.org | Degradation observed in conjunction with other stressors. orientjchem.org |
Identification and Characterization of Degradation Products
A crucial outcome of forced degradation studies is the identification and structural elucidation of the resulting degradation products (DPs). pharmtech.com For Arterolane, these studies have led to the detection of several unique DPs. nih.gov The use of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) combined with high-resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in this process. nih.gov
One comprehensive study identified four distinct degradation products (DPs) when Arterolane was subjected to hydrolytic, oxidative, and photolytic stress. nih.gov The structures of these DPs were initially proposed based on their accurate mass and fragmentation patterns observed in mass spectrometry. nih.gov
The major degradation product, designated as DP4, was isolated for definitive structural confirmation. nih.gov Through detailed analysis using HRMS, ¹H NMR, ¹³C NMR, and other 2D NMR techniques, DP4 was identified as (1r,3r,5r,7r)-2-methoxyadamantan-2-ol. nih.gov This indicates that the degradation process involves the cleavage of the core trioxolane ring structure of the parent Arterolane molecule. nih.gov Another proposed degradant, DP3, is suggested to be a diol formed at the 1,2,4-trioxolane (B1211807) moiety. nih.gov
The identification of these products is essential for ensuring that the analytical methods used for stability testing are "stability-indicating," meaning they can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from its impurities. mdpi.com
| Degradation Product ID | Proposed Structure/Identity | Method of Identification | Originating Stress Condition |
|---|---|---|---|
| DP3 | Diol at 1,2,4-trioxolane moiety nih.gov | LC-HRMS nih.gov | Hydrolytic, Oxidative, Photolytic nih.gov |
| DP4 (Major Degradant) | (1r,3r,5r,7r)-2-methoxyadamantan-2-ol nih.gov | LC-HRMS, ¹H NMR, ¹³C NMR, HMBC, DEPT 135, Deuterated NMR nih.gov | Hydrolytic, Oxidative, Photolytic nih.gov |
Elucidation of Degradation Mechanisms
Understanding the mechanisms by which a drug degrades helps in predicting its long-term stability and in designing strategies to mitigate degradation. The degradation of Arterolane, like other peroxide-containing compounds, is influenced by its unique molecular structure, particularly the ozonide (1,2,4-trioxolane) ring.
Oxidation is a common degradation pathway for pharmaceuticals and is often mechanistically complex. mdpi.com For Arterolane, the presence of the peroxide bridge in the trioxolane ring makes it inherently susceptible to oxidative processes. nih.gov The mechanism of its antimalarial action is believed to involve the generation of carbon-centered radicals following interaction with heme in the parasite. nih.gov This inherent reactivity also predisposes the molecule to oxidative degradation.
Forced degradation studies using oxidizing agents like hydrogen peroxide have confirmed Arterolane's instability under such conditions. nih.govorientjchem.org The degradation likely proceeds via mechanisms involving reactive oxygen species (ROS) that attack the peroxide bond, leading to ring-opening and subsequent molecular breakdown. nih.govmdpi.com The formation of degradation products like (1r,3r,5r,7r)-2-methoxyadamantan-2-ol (DP4) is a direct consequence of the cleavage of the adamantane (B196018) moiety from the trioxolane ring system, a plausible outcome of an oxidative cascade. nih.gov
Hydrolysis is degradation involving the reaction of a substance with water. Arterolane has been shown to be unstable under acidic, basic, and neutral hydrolytic conditions. nih.gov The p-toluenesulfonic acid salt itself can influence the micro-environmental pH. The trioxolane ring, while central to its bioactivity, can be susceptible to hydrolysis.
Under acidic or basic conditions, the reaction is often catalyzed. The mechanism likely involves the protonation or deprotonation of the ether and peroxide linkages, making them more susceptible to nucleophilic attack by water. This leads to the cleavage of the trioxolane ring and the separation of the adamantane and cyclohexane (B81311) spiro-linked components. Studies on the hydrolysis of p-toluenesulfonic acid itself show it is relatively stable, but it can catalyze the hydrolysis of other compounds. rsc.org The degradation of Arterolane under these conditions results in the formation of several products, including the aforementioned DP3 and DP4. nih.gov
Photostability is a key requirement for pharmaceutical products, and ICH guidelines mandate testing for light sensitivity. pharmtech.comnih.gov Arterolane has been found to be unstable when exposed to light. nih.govorientjchem.org Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state. This excess energy can then fuel degradation reactions.
The mechanism of photolytic degradation can involve the direct absorption of photons by the drug molecule, leading to bond cleavage. For Arterolane, the peroxide bond is a likely chromophore that, upon absorbing UV or visible light, could undergo homolytic cleavage to form radical intermediates. These radicals can then participate in a cascade of reactions, leading to the observed degradation products. The process can be complex, potentially overlapping with oxidative pathways, as light can also generate reactive oxygen species from the surrounding environment that in turn attack the drug molecule. nih.gov
Thermal degradation involves the breakdown of a drug at elevated temperatures. While specific studies focusing solely on the thermal degradation of Arterolane are not extensively detailed in the provided context, forced degradation studies often apply heat to accelerate other reactions like hydrolysis and oxidation. biopharmaspec.comorientjchem.org For example, degradation was observed at 70°C in the presence of acid, base, or an oxidizing agent. orientjchem.org
Compounds containing peroxide linkages, such as Arterolane, can be thermally labile. The peroxy bond (O-O) is relatively weak and can break at elevated temperatures, initiating a radical chain reaction similar to that seen in oxidative and photolytic degradation. This intrinsic instability underscores the importance of controlled storage temperatures to maintain the integrity of the drug product throughout its shelf life.
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products, ensuring that the analytical signal is not interfered with by any degradants. pharmtech.comscholarsresearchlibrary.com Several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the determination of Arterolane, often in combination with Piperaquine (B10710) Phosphate (B84403). scholarsresearchlibrary.comorientjchem.orgresearchgate.net
These methods are designed to separate the parent drug from any potential degradation products formed during stress testing, thus proving the specificity of the method. scholarsresearchlibrary.com The validation of these methods is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. orientjchem.orgresearchgate.net
Forced degradation studies are a key component of validating these methods. orientjchem.org In one such study, Arterolane Maleate and Piperaquine Phosphate were subjected to acidic, basic, oxidative, photolytic, humidity, and thermal conditions. orientjchem.org The results showed that the degradation peaks did not interfere with the peaks of the active compounds, confirming the stability-indicating nature of the developed HPLC method. scholarsresearchlibrary.comorientjchem.org
Below are tables summarizing the conditions used in various developed stability-indicating methods and the results from forced degradation studies.
Table 1: Chromatographic Conditions for Stability-Indicating HPLC Methods for Arterolane
| Parameter | Method 1 orientjchem.org | Method 2 scholarsresearchlibrary.comresearchgate.net | Method 3 ijrpc.com |
|---|---|---|---|
| Column | Thermo Hypersil BDS C18 (2504.65µ) | Thermo Hypersil C18 (100nm x 4.6mm x 5µm) | Inertsil Silica C18 (250 x 4.6 mm, 5μ) |
| Mobile Phase | Water (pH 2.8 with OPA) : Methanol (60:40, v/v) | Methanol : Potassium Dihydrogen Orthophosphate buffer (50:50, v/v) | Buffer : Acetonitrile (B52724) (25:75) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 241 nm | 290 nm | 223 nm |
| Column Temperature | 30°C | Ambient | 30°C ± 0.5°C |
| Retention Time (Arterolane) | 1.864 min | 1.32 min | 3.1 min |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Table 2: Summary of Forced Degradation Studies for Arterolane Maleate orientjchem.org
| Stress Condition | Parameters | Observation |
|---|---|---|
| Acid Hydrolysis | 5 N HCl, 70°C, 5 min | Data not specified, but degradation products were resolved from the main peak. |
| Base Hydrolysis | 5 N NaOH, 70°C, 5 min | Found to be slightly unstable. Major degradation peaks were well separated from the drug peak. |
| Oxidative Degradation | 3% H₂O₂, 70°C, 10 min | Found to be slightly unstable. Major impurities were resolved from the drug peak. |
| Photolytic Degradation | Sunlight, 48 hrs | Data not specified, but degradation products were resolved from the main peak. |
| Thermal Degradation | 105°C, 48 hrs | Data not specified, but degradation products were resolved from the main peak. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The validation of these analytical methods confirms their suitability for routine quality control and stability testing. For example, recovery studies for Arterolane Maleate were found to be in the range of 97-103%, demonstrating the accuracy of the method and non-interference from excipients. orientjchem.org The methods showed good linearity, with correlation coefficients of 0.99 or higher, and high precision, with relative standard deviation (RSD) values typically less than 2%. scholarsresearchlibrary.comorientjchem.orgijrpc.com The limit of detection (LOD) and limit of quantitation (LOQ) for Arterolane have been established, ensuring the method's sensitivity. orientjchem.orgijrpc.com
Advanced Research Methodologies and Future Directions
Combinatorial Chemistry for Lead Discovery and Optimization
Combinatorial chemistry has emerged as a pivotal tool in the quest for novel and more effective analogs of arterolane (B1665781). This high-speed, high-efficiency synthesis approach allows for the creation of large, diverse libraries of related compounds, which can then be screened for improved antimalarial activity and other desirable properties.
Parallel Synthesis Strategies for Library Generation
Parallel synthesis is a key strategy within combinatorial chemistry that enables the simultaneous creation of a multitude of distinct, yet structurally related, compounds. spirochem.com This technique significantly accelerates the process of identifying and optimizing lead compounds by allowing for a more thorough and efficient exploration of the chemical space around the core arterolane structure. spirochem.com In the context of arterolane, parallel synthesis can be employed in both 24- and 96-well plate formats for solution-phase synthesis or for hundreds of molecules on a solid phase. spirochem.com This allows for the rapid generation of libraries with variations in the side chains and other substitutable positions of the arterolane scaffold, facilitating the exploration of structure-activity relationships.
One notable application of this strategy was in the synthesis of regioisomeric analogues of arterolane. nih.govacs.org A late-stage amide coupling reaction was utilized to readily access matched pairs of analogues, allowing for a systematic investigation of the impact of substituent placement on the molecule's activity. nih.govacs.org This approach led to the discovery of novel analogues that outperformed arterolane in murine malaria models. nih.gov
Solution-Phase and Solid-Phase Combinatorial Library Construction
Both solution-phase and solid-phase synthesis techniques are integral to the construction of combinatorial libraries of arterolane analogs. Solution-phase synthesis offers flexibility and is often used for smaller, more focused libraries. In contrast, solid-phase synthesis is particularly advantageous for generating large and diverse libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps.
The synthesis of arterolane itself involves a key stereoselective 1,3-dipolar cycloaddition, which can be adapted for combinatorial approaches. researchgate.net For instance, the synthesis of various stable ozonides with antimalarial activity has been achieved through the ozonolysis of different bicyclic precursors. rsc.orgrsc.org These methods provide a foundation for creating diverse libraries of endoperoxide compounds, the class to which arterolane belongs. nih.govpsu.edu The development of synthetic routes to novel epoxy-endoperoxides, which can be prepared in high yields from simple starting materials, further expands the possibilities for library generation. nih.govpsu.edu
High-Throughput Screening (HTS) Applications in Drug Discovery
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of vast numbers of chemical compounds for a specific biological activity. washu.edu In the context of antimalarial drug discovery, HTS plays a crucial role in identifying promising new leads from large compound libraries, including those generated through combinatorial chemistry. malariaworld.orgacs.org
HTS assays for antimalarial activity often involve the use of Plasmodium falciparum cultures. ucsf.edu The effectiveness of compounds is typically measured by their ability to inhibit parasite growth. A common method involves a flow cytometric assay that can screen hundreds to thousands of compounds per week against different malaria strains. ucsf.edu For instance, a screen of a library of known drugs at a concentration of 10 µM identified several compounds with antimalarial activity. ucsf.edu The quality and reliability of these assays are often assessed using statistical parameters like the Z-prime factor, with a value greater than 0.5 indicating a robust assay. nih.gov
Recent advancements in HTS include the development of platforms that can identify inhibitors of specific parasite processes, such as protein synthesis. nih.govasm.org One such platform uses a P. falciparum lysate-based expression system to monitor the translation of a luciferase reporter, allowing for the identification of compounds that specifically inhibit this essential pathway. nih.govasm.org This targeted approach can expedite the discovery of antimalarials with novel mechanisms of action. nih.govasm.org
Quality by Design (QbD) Implementation in Pharmaceutical Development
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and control, based on sound science and quality risk management. allfordrugs.comslideshare.net The goal of QbD is to ensure that quality is built into the product from the outset, rather than being tested for at the end of the manufacturing process. allfordrugs.com For an active pharmaceutical ingredient (API) like arterolane p-toluenesulfonic acid, QbD involves identifying the critical quality attributes (CQAs) of the final product and the critical process parameters (CPPs) that affect them. pharmtech.comwikipedia.org
The implementation of QbD in API manufacturing begins early in the development process, with the evaluation of synthetic routes and intermediates. allfordrugs.com It requires a thorough understanding of how formulation and manufacturing process variables influence product quality. allfordrugs.compharmtech.com This understanding is established through a combination of prior knowledge, risk assessments, and experimental studies, such as Design of Experiments (DoE). pharmtech.comgmp-compliance.org
Table 1: Key Elements of QbD in API Manufacturing
| QbD Element | Description | Relevance to this compound |
| Quality Target Product Profile (QTPP) | A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. | Defines the desired purity, potency, and physical characteristics of this compound. |
| Critical Quality Attributes (CQAs) | A physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. pharmtech.comwikipedia.org | For this compound, CQAs would include impurity profiles, polymorphic form, and particle size distribution. pharmtech.comnih.gov |
| Critical Process Parameters (CPPs) | A process parameter whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. wikipedia.org | In the synthesis of this compound, CPPs could include reaction temperature, pressure, and reagent addition rates. |
| Design Space | The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. | Defines the operating ranges for the synthesis of this compound that consistently produce a product meeting its CQAs. |
| Control Strategy | A planned set of controls, derived from current product and process understanding, that ensures process performance and product quality. gmp-compliance.org | Includes in-process controls and real-time monitoring to ensure the consistent quality of this compound. |
This table outlines the fundamental elements of the Quality by Design (QbD) framework and their specific application to the manufacturing of this compound.
Integration of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a crucial enabler of QbD. gmp-compliance.orgrsc.org It involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. news-medical.neteuropeanpharmaceuticalreview.comacs.org By providing a continuous stream of data, PAT allows for a deeper understanding of the process and enables timely adjustments to be made to ensure consistent product quality. news-medical.netnih.gov
In the context of this compound synthesis, PAT tools can be applied to various unit operations, particularly crystallization. nih.govsdu.dk Crystallization is a critical step that influences the purity, polymorphic form, and particle size of the final API. nih.govnews-medical.net PAT tools such as Raman spectroscopy and Focused Beam Reflectance Measurement (FBRM) can be used to monitor key crystallization parameters like supersaturation, crystal size distribution, and polymorphic transitions in real-time. news-medical.neteuropeanpharmaceuticalreview.com This real-time data allows for the development of robust crystallization processes that operate within a defined design space to consistently produce this compound with the desired attributes. nih.govsdu.dk
Table 2: Application of PAT in this compound Crystallization
| PAT Tool | Parameter Monitored | Benefit |
| Raman Spectroscopy | Polymorphic form, concentration | Real-time identification of the desired crystal form and monitoring of solute concentration. news-medical.net |
| Focused Beam Reflectance Measurement (FBRM) | Crystal size and count | In-line monitoring of crystal growth and nucleation, allowing for precise control over particle size distribution. europeanpharmaceuticalreview.com |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Solute concentration | Provides real-time data on the concentration of arterolane in solution, enabling the control of supersaturation. pharmoutsourcing.com |
This interactive table illustrates how different Process Analytical Technology (PAT) tools can be utilized to monitor and control critical parameters during the crystallization of this compound, a key step in ensuring its quality.
Drug Repurposing Strategies for this compound
Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a promising and efficient strategy for expanding the clinical utility of arterolane beyond its current indication for malaria. nih.govmdpi.com This approach is attractive because it leverages the known safety and pharmacokinetic profiles of approved drugs, potentially reducing the time and cost associated with new drug development. nih.govnih.gov
While arterolane was specifically developed as an antimalarial, its unique endoperoxide structure, which is central to its mechanism of action against the malaria parasite, could potentially be effective against other pathogens or in different disease contexts. Research into repurposing other antimalarial drugs, such as quinolones and artemisinins, for conditions like tuberculosis has been explored, although with mixed results. nih.gov
The potential for repurposing arterolane could be investigated through several avenues. High-throughput screening of arterolane against various disease models, including different types of cancer and other infectious agents, could reveal new activities. youtube.com Additionally, computational approaches and a deeper understanding of the drug's mechanism of action at a molecular level could help to identify potential new targets and therapeutic areas where arterolane might be effective. The success of repurposing other drugs for a variety of conditions, from cancer to infectious diseases, provides a strong rationale for exploring the broader therapeutic potential of this compound. youtube.comrupress.org
Intellectual Property and Patent Landscape Analysis in Chemical Synthesis
The intellectual property landscape surrounding the antimalarial drug Arterolane is multifaceted, with key patents covering the core molecule, its formulations, and its use. The initial discovery and development of Arterolane, a synthetic ozonide, was a collaborative effort involving academia and the non-profit organization Medicines for Malaria Venture (MMV). This foundation has influenced the subsequent patenting strategies and licensing agreements.
The primary patent protection for Arterolane as a new chemical entity (NCE) is held by MMV. This is exemplified by the Indian patent IN 245779, which covers the Arterolane compound itself. Following its discovery, MMV entered into a partnership with the Indian pharmaceutical company Ranbaxy Laboratories (now part of Sun Pharmaceutical Industries). In a significant move to ensure the drug's development and accessibility, MMV granted Ranbaxy a royalty-free worldwide license to develop and market Arterolane. This arrangement allowed Ranbaxy to invest in the extensive clinical trials necessary for regulatory approval.
Subsequent patent filings have focused on formulations of Arterolane, most notably its combination with piperaquine (B10710). The commercially available product, Synriam™, is a fixed-dose combination of Arterolane maleate (B1232345) and piperaquine phosphate (B84403). Patents covering these formulations are crucial for protecting the final drug product from generic competition.
While the maleate salt of Arterolane is the form used in the approved drug product, the p-Toluenesulfonic acid salt, also known as Arterolane tosylate, has been utilized in preclinical research. For instance, it has been used as a comparator compound in in-vivo efficacy studies of other antimalarial analogues. nih.govacs.org A US patent application (US10287312B2) also mentions Arterolane tosylate as a known compound for comparative purposes in in-vivo studies. google.com
However, a detailed analysis of the patent landscape does not reveal any specific patents that exclusively claim this compound as a novel composition of matter or a specific crystalline form with unique, non-obvious properties. The existing intellectual property primarily protects the core Arterolane molecule and its formulation with other active ingredients, rather than individual salt forms like the tosylate. This suggests that while the tosylate salt is a known and useful form for research, it may not be the subject of specific patent protection itself. The focus of the intellectual property strategy has been on the new chemical entity and its synergistic combination with other drugs to provide an effective antimalarial therapy.
Key Patent Data for Arterolane and Related Compounds:
| Patent/Application Number | Assignee/Applicant | Key Features |
| IN 245779 | Medicines for Malaria Venture | Covers the Arterolane new chemical entity. |
| US10287312B2 | - | Mentions Arterolane tosylate as a known comparator. google.com |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling p-toluenesulfonic acid in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., ventilation, safety showers) and personal protective equipment (PPE) such as safety goggles, impervious gloves, and respirators as per SDS guidelines. For spills, avoid environmental contamination by using inert absorbents and dispose of waste via approved chemical disposal channels . Pre-experiment risk assessments should include review of acute toxicity data (oral, dermal, inhalation hazards) and emergency contact protocols .
Q. How can researchers ensure the purity of p-toluenesulfonic acid for synthetic applications?
- Methodological Answer : Use recrystallization from aqueous ethanol or toluene, as described in purification handbooks. Confirm purity via melting point analysis (140°C at 20 mmHg for anhydrous form) and HPLC with UV detection at 254 nm. Cross-validate with USP standards for sulfonic acid derivatives, which specify ≤0.1% residual solvent limits .
Q. What are the key physicochemical properties of p-toluenesulfonic acid relevant to reaction design?
- Methodological Answer : Key properties include:
- Solubility : 67 g/100 mL in water; miscible in polar aprotic solvents (e.g., DMSO, sulfolane) .
- Acidity : pKa = −2.8 in water, 8.5 in acetonitrile, making it a strong Brønsted acid in aqueous systems .
- Thermal stability : Decomposes above 140°C, requiring temperature-controlled reactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for p-toluenesulfonic acid-catalyzed processes?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables like acid concentration (0.1–1.0 M), solvent polarity (water/sulfolane mixtures), and temperature (25–80°C). Use response surface methodology (RSM) to model interactions, prioritizing factors with highest F-values. For example, in hydration reactions, solvent composition (49.4–89.1 mol% sulfolane) significantly impacts pseudo-first-order rate constants .
Q. What strategies resolve discrepancies in reported catalytic efficiencies of p-toluenesulfonic acid across studies?
- Methodological Answer : Conduct comparative kinetic studies under standardized conditions (e.g., fixed acid strength via Hammett acidity function, ). Address solvent effects by replicating experiments in water, acetonitrile, and sulfolane. For conflicting data on hydrolysis rates (e.g., toluene vs. sulfuric acid byproducts), use isotopic labeling (²H/¹⁸O) to trace mechanistic pathways .
Q. How can spectroscopic methods elucidate the mechanistic role of p-toluenesulfonic acid in asymmetric catalysis?
- Methodological Answer : Employ to monitor protonation states of substrates (e.g., carbonyl oxygen in Diels-Alder reactions). FT-IR can track sulfonic acid group interactions with chiral ligands. For electron-deficient systems, X-ray crystallography of co-crystals (e.g., with norbornenyl cations) reveals steric and electronic effects .
Q. What environmental exposure controls are critical when scaling up p-toluenesulfonic acid-based reactions?
- Methodological Answer : Implement closed-system reactors with scrubbers for vaporized acid. Monitor wastewater pH to prevent sulfonic acid release (target pH >6.5). Use lifecycle assessment (LCA) tools to evaluate biodegradation pathways, noting that p-toluenesulfonic acid does not bioaccumulate but requires neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
